Fenspiride
Description
Fenspiride is an oxazolidinone spiro compound used as a drug in the treatment of certain respiratory diseases. It is approved for use in Russia for the treatment of acute and chronic inflammatory diseases of ENT organs and the respiratory tract (like rhinopharyngitis, laryngitis, tracheobronchitis, otitis and sinusitis), as well as for maintenance treatment of asthma.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for airway obstruction. It was withdrawn in at least one region.
was heading 1975-94 (see under SPIRO COMPOUNDS 1975-90); use SPIRO COMPOUNDS to search this compound 1975-94; bronchodilator agent used in asthma
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNFBBAOMBJTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023048 | |
| Record name | Fenspiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5053-06-5 | |
| Record name | Fenspiride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5053-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenspiride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenspiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08979 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenspiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenspiride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENSPIRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S983QC7HKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
232-233 | |
| Record name | Fenspiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08979 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Fenspiride mechanism of action on bronchial smooth muscle
An In-Depth Technical Guide to the Mechanism of Action of Fenspiride on Bronchial Smooth Muscle
Executive Summary
This compound is a therapeutic agent recognized for its dual anti-inflammatory and bronchodilator properties. Its mechanism of action on bronchial smooth muscle is multifaceted, involving both direct myorelaxant effects and indirect actions through the modulation of inflammatory and neurogenic pathways. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling and logical pathways. This compound exerts its effects by inhibiting phosphodiesterases (PDEs), antagonizing histamine H1 receptors, modulating intracellular calcium signaling, and attenuating neurogenic inflammation by acting on sensory C-fibers and reducing tachykinin release. The dose of this compound administered determines the predominant mechanism, with lower doses primarily affecting neurogenic pathways and higher doses exerting direct effects on the smooth muscle cells.
Direct Myorelaxant Effects on Bronchial Smooth Muscle
This compound directly promotes the relaxation of bronchial smooth muscle through two primary pathways: inhibition of cyclic nucleotide phosphodiesterases and modulation of intracellular calcium signaling.
Inhibition of Phosphodiesterase (PDE) Isoforms
This compound facilitates the relaxation of human bronchial smooth muscle, an effect attributed to its inhibition of phosphodiesterases.[1] In human bronchial tissue, PDE4 (cAMP-specific) and PDE5 (cGMP-specific) are the predominant isoforms.[2] By inhibiting these enzymes, this compound increases the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated cAMP and cGMP levels activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, which in turn phosphorylate downstream targets that lead to smooth muscle relaxation.
This mechanism is supported by functional studies on isolated human bronchi, where this compound caused a leftward shift in the concentration-response curves for relaxation induced by isoprenaline (a β2-agonist that increases cAMP) and sodium nitroprusside (a nitric oxide donor that increases cGMP).[1][2]
Modulation of Intracellular Calcium ([Ca²⁺]i)
Contraction of bronchial smooth muscle is a calcium-dependent process.[3][4] this compound has been shown to inhibit the increase in intracellular calcium concentration evoked by various stimuli. In a human lung epithelial cell line, this compound (10⁻⁷–10⁻⁵ M) inhibited the Ca²⁺ increase induced by histamine H1 receptor activation.[1][5] It also blocks the calcium signals evoked by the calcium agonist Bay K8644, although at high concentrations (1 mM).[6] This suggests that this compound may interfere with calcium influx or release from intracellular stores, contributing to its bronchodilatory effect.
Indirect Mechanisms: Anti-inflammatory and Neuroregulatory Actions
This compound's efficacy is significantly enhanced by its ability to target the underlying inflammation and neurogenic responses that contribute to bronchoconstriction.
Histamine H1 Receptor Antagonism
This compound exhibits antihistaminic properties by blocking H1 receptors.[7] Histamine is a potent bronchoconstrictor that acts on H1 receptors on smooth muscle cells. By antagonizing these receptors, this compound directly opposes histamine-induced bronchoconstriction.[1][8] This action is coupled with its ability to inhibit the downstream signaling of histamine, including the increase in intracellular Ca²⁺ and the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[1][5] this compound (10⁻⁵ M) was found to abolish both the initial and sustained phases of histamine-induced arachidonic acid release.[5]
Inhibition of Neurogenic Inflammation
Neurogenic inflammation, driven by the release of tachykinins (like Substance P and Neurokinin A) from sensory C-fiber nerve endings, is a key contributor to airway hyperreactivity.[9][10] this compound demonstrates a significant ability to suppress this pathway.
-
Prejunctional Inhibition: At low concentrations (10⁻⁶–10⁻⁴ M), this compound acts at a prejunctional level to reduce the release of neuropeptides, including tachykinins, from sensory nerve endings.[11][12] This prevents the initiation of the neurogenic inflammatory cascade.[11][13]
-
Postjunctional Effects: At higher concentrations (>10⁻⁴ M), this compound also exerts postjunctional effects directly on the smooth muscle cells, inhibiting contractions induced by exogenously added acetylcholine.[11][12]
Other Contributing Mechanisms
This compound also possesses alpha-1-adrenolytic activity and potential antimuscarinic properties.[7][14] While likely less central than its other actions, the blockade of alpha-1 adrenergic receptors could contribute to vasodilation and reduced mucosal edema, and antimuscarinic action would directly inhibit cholinergic bronchoconstriction.[14]
Dose-Dependent Mechanism of Action
Studies in rat models of COPD have revealed a distinct dose-dependency in this compound's mechanism.[6][11][13]
-
Low Dose (e.g., 0.15 mg/kg in rats): The bronchodilator effect is primarily mediated by its interaction with the nerve endings of capsaicin-sensitive C-fibers, preventing neurogenic inflammation.[11][13] This effect is abolished by pretreatment with the local anesthetic novocaine.[11]
-
High Dose (e.g., 15 mg/kg in rats): The bronchodilator effect involves both the afferent neurogenic component and a direct myorelaxant effect on the bronchial smooth muscle cells.[11][13]
References
- 1. clinicalpub.com [clinicalpub.com]
- 2. Effects of this compound on human bronchial cyclic nucleotide phosphodiesterase isoenzymes: functional and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of calcium in airway smooth muscle contraction and mast cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Airway smooth muscle, asthma, and calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits histamine-induced responses in a lung epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 7. [ENT inflammation and importance of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tachykinins in the lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of tachykinins in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on Bronchial Smooth Muscle of Rats with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre- and postjunctional inhibitory effects of this compound on guinea-pig bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on bronchial smooth muscle of rats with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenspiride Hydrochloride: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenspiride hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with additional bronchodilator properties that has been used in the treatment of various respiratory diseases.[1] Its multifaceted mechanism of action targets several key pathways involved in the inflammatory cascade and bronchoconstriction. This technical guide provides an in-depth overview of the pharmacological profile of this compound hydrochloride, including its mechanism of action, pharmacokinetics, and a summary of its clinical applications. Detailed experimental protocols and quantitative data are presented to support the scientific understanding of this compound. Of note, this compound has been withdrawn from the market in several European countries due to the risk of serious cardiac rhythm disorders, including QT interval prolongation and Torsades de Pointes.[2][3]
Mechanism of Action
This compound hydrochloride exerts its pharmacological effects through a combination of anti-inflammatory, anti-histaminic, and bronchodilator actions. Unlike classical NSAIDs, its anti-inflammatory effects are not primarily mediated by the inhibition of cyclo-oxygenase.[4]
Anti-inflammatory Effects
This compound's anti-inflammatory properties are attributed to its ability to modulate multiple inflammatory pathways:
-
Inhibition of Inflammatory Mediators: this compound has been shown to inhibit the release and activity of key pro-inflammatory mediators, including cytokines, leukotrienes, and prostaglandins.[1][2] It also affects the arachidonic acid cascade, reducing the formation of these pro-inflammatory agents.[1][2][4]
-
Antagonist of H1 Histamine Receptors: this compound acts as an H1-histamine receptor antagonist, thereby mitigating the inflammatory and allergic responses mediated by histamine, such as bronchospasm and increased mucus secretion.[1][2][5]
-
Modulation of Cellular Signaling: this compound has been observed to inhibit the calcium signal evoked by the inflammatory peptide formyl-Met-Leu-Phe (fMLP) in peritoneal macrophages, although at high concentrations.[6] It also blocks Na+-H+ antiport activation and may act distally on the protein kinase C (PKC) transduction signal.[6]
-
Inhibition of Neutrophil Migration: The ability to inhibit neutrophil migration is a potential mechanism for controlling inflammation of the respiratory mucosa.[4]
-
Reduction of Mucus Secretion: this compound has been shown to inhibit neurogenic mucus secretion.[7]
Bronchodilator Effects
The bronchodilator properties of this compound are not fully elucidated but are believed to be linked to its anti-inflammatory actions and its influence on various signaling pathways:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits phosphodiesterase type IV (PDE4) and type V (PDE5), the main PDE isoforms in human bronchi.[8] This inhibition leads to increased intracellular levels of cyclic AMP and cyclic GMP, respectively, which promotes smooth muscle relaxation.
-
Alpha-1 Adrenergic Receptor Antagonism: this compound exhibits alpha-1-adrenolytic activity, which can contribute to its effects on the inflammatory diseases of the upper airways.[4][5]
The following diagram illustrates the proposed mechanism of action of this compound.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. pillintrip.com [pillintrip.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. [ENT inflammation and importance of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Effect of this compound Hydrochloride_Chemicalbook [chemicalbook.com]
- 6. This compound: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 7. Effect of this compound, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicalpub.com [clinicalpub.com]
Fenspiride's Attenuation of Neurogenic Inflammation in the Airways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurogenic inflammation plays a pivotal role in the pathophysiology of various respiratory diseases, contributing to bronchoconstriction, mucus hypersecretion, and plasma extravasation. This process is primarily mediated by the release of tachykinins, such as Substance P (SP) and Neurokinin A (NKA), from activated sensory C-fibers. Fenspiride, a non-steroidal anti-inflammatory drug with bronchodilator properties, has demonstrated significant potential in mitigating neurogenic inflammation in the airways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on C-fiber activation and subsequent tachykinin release. We present a detailed analysis of key preclinical studies, including in-depth experimental protocols and quantitative data on this compound's efficacy. Furthermore, this guide illustrates the core signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of this compound's therapeutic potential in airway diseases.
Introduction to Neurogenic Inflammation in the Airways
Neurogenic inflammation is a localized inflammatory response initiated by the activation of primary sensory neurons, predominantly unmyelinated C-fibers, in response to noxious stimuli such as irritants, allergens, and inflammatory mediators.[1][2][3] Activation of these sensory nerves triggers the release of neuropeptides, particularly the tachykinins Substance P (SP) and Neurokinin A (NKA), from their peripheral endings.[4][5][6] These tachykinins then act on various target cells in the airways, including smooth muscle, vascular endothelium, and mucous glands, through the activation of neurokinin receptors (NK1 and NK2), leading to the characteristic features of neurogenic inflammation:
-
Bronchoconstriction: Tachykinins, particularly NKA, are potent constrictors of airway smooth muscle, primarily through the activation of NK2 receptors.[5]
-
Mucus Hypersecretion: SP and NKA stimulate mucus secretion from submucosal glands, contributing to airway obstruction.[7][8]
-
Plasma Extravasation: SP, acting on NK1 receptors on endothelial cells, increases vascular permeability, leading to plasma leakage into the airway wall and lumen.[8]
This cascade of events contributes significantly to the symptoms and pathology of various respiratory conditions, including asthma and chronic obstructive pulmonary disease (COPD).[1][2][4]
This compound: Mechanism of Action in Neurogenic Inflammation
This compound is an oxazolidinone spiro compound with a multifaceted pharmacological profile that includes anti-inflammatory and bronchodilator effects.[9][10] A key aspect of its mechanism of action lies in its ability to modulate neurogenic inflammation by targeting the initial steps of this pathway. Evidence suggests that this compound's primary effect is the inhibition of tachykinin release from sensory C-fiber nerve endings.[10][11] This prejunctional inhibitory action prevents the downstream effects of SP and NKA on airway smooth muscle, blood vessels, and glands.
The precise molecular mechanism by which this compound inhibits neuropeptide release is not fully elucidated but is thought to involve an interaction with the nerve endings of capsaicin-sensitive C-fibers.[10][12] By preventing the release of tachykinins, this compound effectively dampens the entire cascade of neurogenic inflammation.
The following diagram illustrates the proposed mechanism of action of this compound in attenuating neurogenic inflammation in the airways.
Caption: this compound's inhibitory effect on tachykinin release from sensory C-fibers.
Preclinical Evidence: Quantitative Data and Experimental Protocols
The efficacy of this compound in mitigating neurogenic inflammation has been demonstrated in several preclinical models. This section summarizes the key quantitative findings and provides detailed experimental protocols for these studies.
Inhibition of Neurogenic Bronchoconstriction
-
In Vivo Models: Studies in anesthetized guinea pigs have shown that this compound effectively reverses bronchoconstriction induced by agents that stimulate C-fibers, such as capsaicin and citric acid.[13]
| Experimental Model | Species | Inducing Agent | This compound Administration | Efficacy | Reference |
| Anesthetized Guinea Pig | Guinea Pig | Capsaicin | Aerosolized (1 mg/mL) | 58% reversal of bronchoconstriction | [13] |
| Anesthetized Guinea Pig | Guinea Pig | Citric Acid | Intravenous (1 mg/kg) | 45% reversal of bronchoconstriction | [13] |
-
Animal Model: Male Dunkin-Hartley guinea pigs (350-450 g) are anesthetized with pentobarbitone sodium (60 mg/kg, i.p.).
-
Surgical Preparation: The trachea is cannulated for artificial ventilation. The jugular vein is cannulated for intravenous drug administration. Airway resistance is measured using a pneumotachograph and a differential pressure transducer.
-
Induction of Bronchoconstriction: A baseline of stable airway resistance is established. Capsaicin (10 µg/kg, i.v.) is administered to induce bronchoconstriction.
-
This compound Administration: this compound is administered either intravenously or as an aerosol prior to or after the capsaicin challenge.
-
Measurement of Bronchoconstriction: Changes in airway resistance are continuously monitored and recorded. The percentage reversal of the capsaicin-induced increase in airway resistance is calculated.
Inhibition of Neurogenic Mucus Secretion
-
In Vitro Model: The ferret isolated tracheal segment model is a well-established method to study neurally-mediated mucus secretion. Electrical field stimulation (EFS) of the tracheal tissue activates both cholinergic and non-cholinergic (tachykininergic) nerves, leading to mucus release.
| Experimental Model | Species | Stimulation | This compound Concentration | Inhibition of Tachykininergic Secretion | Reference |
| Ferret Trachea In Vitro | Ferret | Electrical Field Stimulation | 1 mM | 85% | [7] |
-
Tissue Preparation: Tracheas are removed from male ferrets and cut into segments. Each segment is mounted in an Ussing chamber.
-
Radiolabeling: The tissues are incubated with Krebs-Henseleit solution containing 35SO4 to label newly synthesized and secreted mucus glycoproteins.
-
Electrical Field Stimulation (EFS): After a baseline period, neurogenic secretion is induced by EFS (e.g., 10 Hz, 0.5 ms pulse duration, 50 V for 5 min). To isolate the tachykininergic response, cholinergic and adrenergic receptors are blocked with appropriate antagonists (e.g., atropine and phentolamine/propranolol).
-
This compound Treatment: this compound is added to the bathing solution at various concentrations before EFS.
-
Quantification of Mucus Secretion: The amount of 35SO4-labeled mucus secreted into the luminal fluid is measured by liquid scintillation counting. The inhibitory effect of this compound is expressed as a percentage reduction of the EFS-induced secretion.
The following diagram illustrates the experimental workflow for studying neurogenic mucus secretion.
References
- 1. The airway neurogenic inflammation: clinical and pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurogenic inflammation in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurogenic inflammation and asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Airway inflammation and tachykinins: prospects for the development of tachykinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of tachykinins in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of airway neurogenic inflammation by neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 11. Medicinal Effect of this compound Hydrochloride_Chemicalbook [chemicalbook.com]
- 12. Effect of this compound on Bronchial Smooth Muscle of Rats with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitussive and antibronchoconstriction actions of this compound in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Fenspiride in Respiratory Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with additional bronchodilator and anti-secretory properties, historically used in the treatment of respiratory diseases. Its therapeutic effects are attributed to a multi-faceted mechanism of action targeting various molecular pathways within respiratory epithelial cells. This technical guide provides an in-depth overview of the molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Molecular Targets and Quantitative Data
This compound exerts its effects by interacting with multiple targets involved in the inflammatory and bronchoconstrictive cascades in respiratory epithelial cells. The following tables summarize the key quantitative data on these interactions.
Table 1: Inhibition of Phosphodiesterases (PDEs) in Human Bronchial Tissue
| Target Enzyme | -logIC50 | IC50 (µM) | Reference |
| Phosphodiesterase 4 (PDE4) | 4.16 ± 0.09 | 69.18 | |
| Phosphodiesterase 3 (PDE3) | 3.44 ± 0.12 | 363.08 | |
| Phosphodiesterase 5 (PDE5) | ~3.8 | ~158.5 |
IC50 values were calculated from the provided -logIC50 values.
Table 2: Effects on Histamine-Induced Responses in Human Lung Epithelial Cells (WI26VA4)
| Parameter | This compound Concentration | Effect | Reference |
| Histamine H1 Receptor-Induced Ca2+ Increase | 10⁻⁷ M - 10⁻⁵ M | Inhibition | |
| Histamine-Induced Arachidonic Acid Release | 10⁻⁵ M | Abolished both initial and sustained release |
Table 3: Inhibition of Neurally-Mediated Mucus Secretion in Ferret Trachea
| Secretion Type | This compound Concentration | Inhibition (%) | Reference |
| Cholinergic Secretion | 1 mM | 87 | |
| Tachykininergic Secretion | 1 mM | 85 |
Signaling Pathways and Mechanisms of Action
This compound's therapeutic efficacy stems from its ability to modulate several interconnected signaling pathways that are crucial in the pathogenesis of inflammatory respiratory diseases.
Inhibition of the Arachidonic Acid Cascade
This compound is known to interfere with the arachidonic acid cascade, a central pathway in inflammation. By reducing the activity of phospholipase A2, it curtails the release of arachidonic acid from cell membranes, thereby inhibiting the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.
Modulation of Histamine-Induced Calcium Signaling
Histamine, a key mediator in allergic inflammation, triggers a cascade of events in respiratory epithelial cells, including an increase in intracellular calcium concentration ([Ca2+]i). This elevation in [Ca2+]i is a critical signal for the release of other inflammatory mediators. This compound has been shown to inhibit this histamine-induced calcium influx, acting as an H1 receptor antagonist.
Early non-clinical studies on fenspiride's anti-inflammatory properties
An in-depth analysis of early non-clinical research reveals that fenspiride exerts its anti-inflammatory effects through a multi-faceted mechanism, distinct from conventional non-steroidal anti-inflammatory drugs (NSAIDs).[1] Preclinical studies have demonstrated its ability to modulate key inflammatory pathways, including the reduction of pro-inflammatory mediators, interference with the arachidonic acid cascade, and inhibition of inflammatory cell migration.[1][2][3]
This compound's anti-inflammatory profile is characterized by its action on several critical components of the inflammatory response. Unlike NSAIDs, it does not primarily act by inhibiting cyclo-oxygenase.[1] Its key mechanisms include the inhibition of pro-inflammatory cytokine production, modulation of the arachidonic acid pathway, and suppression of neutrophil migration. Additional properties such as antihistamine and alpha-1-adrenolytic activities may also contribute to its effects in inflammatory diseases of the respiratory tract.[1]
Inhibition of Pro-inflammatory Cytokine Production
A major aspect of this compound's activity is its ability to reduce the production of key pro-inflammatory cytokines. In a preclinical model of endotoxemia, this compound significantly lowered the levels of Tumor Necrosis Factor-alpha (TNF-α), a pivotal mediator in the inflammatory cascade.[2]
References
- 1. [ENT inflammation and importance of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | Histamine Receptor | PDE | TargetMol [targetmol.com]
Fenspiride: A Dual-Action Respiratory Agent with Bronchodilator and Anti-inflammatory Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Fenspiride is an oxazolidinone spiro compound that has demonstrated a unique pharmacological profile, exhibiting both bronchodilator and anti-inflammatory effects. This dual activity makes it a molecule of significant interest in the context of respiratory diseases characterized by both airway narrowing and inflammation, such as chronic obstructive pulmonary disease (COPD) and asthma. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's effects, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.
I. Anti-inflammatory Effects of this compound
This compound's anti-inflammatory properties are multifaceted, targeting several key pathways involved in the inflammatory cascade. Its mechanism is distinct from conventional non-steroidal anti-inflammatory drugs (NSAIDs) as it does not primarily act by inhibiting cyclo-oxygenase.[1] Instead, its effects are mediated through the modulation of inflammatory cell migration, reduction of pro-inflammatory mediators, and interference with intracellular signaling pathways.
Inhibition of Inflammatory Mediator Production
This compound has been shown to significantly reduce the production and release of several key inflammatory mediators.
-
Tumor Necrosis Factor-alpha (TNF-α): In a guinea pig model of endotoxemia, oral administration of this compound (60 mg/kg) reduced lipopolysaccharide (LPS)-induced increases in TNF-α concentrations in both serum and bronchoalveolar lavage fluid (BALF).[2]
-
Arachidonic Acid Metabolites: this compound interferes with the arachidonic acid cascade.[1] It has been shown to reduce the enhanced release of arachidonic acid metabolites, such as thromboxane B2 and leukotriene C4, from alveolar macrophages stimulated by N-formyl-methionyl-phenylalanine in LPS-treated guinea pigs.[2] It also inhibits the activity of phospholipase A2, a key enzyme in the release of arachidonic acid.[3]
-
Histamine-Induced Responses: In a human lung epithelial cell line (WI26VA4), this compound (10⁻⁷–10⁻⁵ M) inhibited the histamine H1 receptor-induced increase in intracellular calcium. At a concentration of 10⁻⁵ M, it abolished both the initial and sustained phases of histamine-induced arachidonic acid release.[4]
-
Interleukin-8 (IL-8): In a study on patients with chronic bronchitis, combined therapy with this compound and ipratropium bromide resulted in a significant reduction of IL-8 in sputum.[5]
Effects on Inflammatory Cells
This compound also modulates the activity of key inflammatory cells.
-
Neutrophil Migration: One of the proposed mechanisms for this compound's anti-inflammatory action is the inhibition of neutrophil migration to the site of inflammation.[1]
-
Macrophage Activity: this compound reduces the primed stimulation of alveolar macrophages, limiting their release of inflammatory mediators.[2]
Signaling Pathway Modulation
This compound's anti-inflammatory effects are linked to its ability to modulate specific intracellular signaling pathways. It has been shown to block Na+-H+ antiport activation induced by both fMLP (IC50 = 3.1 ± 1.9 nM) and PMA (IC50 = 9.2 ± 3.1 nM) in rat alveolar macrophages, likely acting distally on the protein kinase C (PKC) transduction signal.[6]
II. Bronchodilator Effects of this compound
This compound also possesses significant bronchodilator properties, contributing to its efficacy in obstructive airway diseases.[7] The mechanisms underlying this effect are distinct from traditional beta-2 agonists and are linked to both direct and indirect actions on bronchial smooth muscle.
Direct Relaxation of Bronchial Smooth Muscle
Studies have indicated that this compound can directly relax bronchial smooth muscle. In an in vitro study on isolated human bronchi, this compound was shown to facilitate the relaxation induced by isoprenaline and sodium nitroprusside.[8] This effect may be attributable to the inhibition of phosphodiesterase type IV (cAMP-specific) and type V (cGMP-specific), the main phosphodiesterase isoforms in human bronchi.[8] this compound inhibits PDE3, PDE4, and PDE5 with -logIC50 values of 3.44, 4.16, and approximately 3.8, respectively.[9]
Neurogenic Inflammation and Bronchoconstriction
This compound has been shown to prevent bronchoconstriction induced by neurogenic inflammation. In a rat model of COPD induced by nitrogen dioxide exposure, a low dose of this compound (0.15 mg/kg) prevented bronchial constriction, an effect mediated by its interaction with the nerve endings of capsaicin-sensitive C-fibers.[10][11] This interaction is believed to prevent the initiation of neurogenic inflammation.[10] At higher doses (15 mg/kg), this compound's bronchodilator effect involves both this afferent component and a direct relaxing effect on smooth muscle cells.[11]
Antagonism of Bronchoconstrictor Agents
This compound has demonstrated the ability to counteract the effects of various bronchoconstrictor agents.
-
Capsaicin and Citric Acid: In guinea pigs, aerosolized this compound (1 mg/mL) caused a 58% reversal of capsaicin-induced bronchoconstriction, and intravenous this compound (1 mg/kg) resulted in a 45% reversal of citric acid-induced bronchoconstriction.[12][13]
-
Histamine: this compound (around 100 μM) inhibits histamine-induced contraction of isolated guinea pig trachea.[9]
III. Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory and bronchodilator effects of this compound from various studies.
Table 1: Anti-inflammatory Effects of this compound
| Parameter | Model System | This compound Concentration/Dose | Effect | Reference |
| TNF-α (serum) | Guinea pig endotoxemia | 60 mg/kg (oral) | Reduction from 4.2 ± 0.9 to 2.3 ± 0.5 ng/ml | [2] |
| TNF-α (BALF) | Guinea pig endotoxemia | 60 mg/kg (oral) | Reduction from 55.7 ± 20 to 19.7 ± 7.5 ng/ml | [2] |
| Thromboxane B2 release | Guinea pig alveolar macrophages | 60 mg/kg (oral) | Reduction from 1551.5 ± 183.7 to 771.5 ± 237.5 pg/µg protein | [2] |
| Leukotriene C4 release | Guinea pig alveolar macrophages | 60 mg/kg (oral) | Reduction from 12.6 ± 4.9 to 3.6 ± 0.9 pg/µg protein | [2] |
| Extracellular type II Phospholipase A2 | Guinea pig endotoxemia | 60 mg/kg (oral) | Reduction from 3.9 ± 1.2 to 1.2 ± 0.1 nmol/ml per min | [2] |
| Histamine-induced Ca²⁺ increase | Human lung epithelial cells | 10⁻⁷–10⁻⁵ M | Inhibition | [4] |
| Histamine-induced arachidonic acid release | Human lung epithelial cells | 10⁻⁵ M | Abolished | [4] |
| Na+-H+ antiport activation (fMLP-induced) | Rat alveolar macrophages | IC50 = 3.1 ± 1.9 nM | Inhibition | [6] |
| Na+-H+ antiport activation (PMA-induced) | Rat alveolar macrophages | IC50 = 9.2 ± 3.1 nM | Inhibition | [6] |
| Serum TNF-α | Patients with chronic bronchitis | Not specified | Significant decline from 10.85 to 5.58 ng/L | [5] |
| Sputum Interleukin-8 | Patients with chronic bronchitis | Not specified | Significant decline from 311.94 to 122.02 ng/L | [5] |
Table 2: Bronchodilator Effects of this compound
| Parameter | Model System | This compound Concentration/Dose | Effect | Reference |
| Capsaicin-induced bronchoconstriction | Guinea pig | 1 mg/mL (aerosol) | 58% reversal | [12][13] |
| Citric acid-induced bronchoconstriction | Guinea pig | 1 mg/kg (i.v.) | 45% reversal | [12][13] |
| Bronchial contraction (preganglionic nerve stimulation) | Rat COPD model | 1 µg/ml | 15.0% decrease in amplitude | [10] |
| Bronchial contraction (smooth muscle stimulation) | Rat COPD model | 1 µg/ml | 27.4% decrease in amplitude | [10] |
| PDE3 Inhibition | In vitro | -logIC50 = 3.44 | Inhibition | [9] |
| PDE4 Inhibition | In vitro | -logIC50 = 4.16 | Inhibition | [9] |
| PDE5 Inhibition | In vitro | -logIC50 ≈ 3.8 | Inhibition | [9] |
| Histamine-induced tracheal contraction | Isolated guinea pig trachea | ~100 µM | Inhibition | [9] |
IV. Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the effects of this compound.
In Vivo Model of Endotoxemia in Guinea Pigs
-
Objective: To investigate the anti-inflammatory effects of this compound in a model of systemic inflammation.
-
Animals: Male guinea pigs.
-
Procedure:
-
Endotoxemia was induced by intravenous injection of bacterial lipopolysaccharide (LPS) at doses of 0.1 and 1 mg/kg.
-
This compound was administered orally at a dose of 60 mg/kg.
-
Serum and bronchoalveolar lavage fluid (BALF) were collected to measure concentrations of TNF-α.
-
Alveolar macrophages were isolated from BALF and stimulated with N-formyl-methionyl-phenylalanine to measure the release of arachidonic acid metabolites (thromboxane B2 and leukotriene C4).
-
Serum levels of extracellular type II phospholipase A2 were also determined.
-
-
Reference: [2]
In Vivo Model of Bronchoconstriction in Guinea Pigs
-
Objective: To assess the antibronchoconstrictor action of this compound.
-
Animals: Anesthetized guinea pigs.
-
Procedure:
-
Bronchoconstriction was induced by administering constrictor agents such as capsaicin or citric acid.
-
This compound was administered either as an aerosol (1 mg/mL) or intravenously (1 mg/kg).
-
The reversal of bronchoconstriction was measured to determine the efficacy of this compound.
-
In Vitro Model of Histamine-Induced Responses in Human Lung Epithelial Cells
-
Objective: To investigate the effect of this compound on histamine-mediated cellular responses.
-
Cell Line: Human lung epithelial cell line WI26VA4.
-
Procedure:
-
Cells were loaded with the calcium indicator fluo-3.
-
Histamine or a histamine H1 receptor agonist was added to induce an intracellular calcium increase, which was measured over time.
-
The effect of this compound (10⁻⁷–10⁻⁵ M) on the histamine-induced calcium response was assessed.
-
The release of arachidonic acid was measured in two phases: an initial rapid release and a second sustained release.
-
The effect of this compound (10⁻⁵ M) on both phases of arachidonic acid release was determined.
-
-
Reference: [4]
Rat Model of Chronic Obstructive Pulmonary Disease (COPD)
-
Objective: To evaluate the effect of this compound on bronchial smooth muscle contractility in a model of COPD.
-
Animals: Male Wistar rats.
-
Procedure:
-
COPD was induced by long-term exposure to nitrogen dioxide (NO₂).
-
This compound was administered to the rats.
-
The contractile activity of bronchial smooth muscle was evaluated in vitro using isometric contraction measurements following electrical stimulation of preganglionic nerves and smooth muscle.
-
The effects of low-dose (0.15 mg/kg) and high-dose (15 mg/kg) this compound were assessed.
-
V. Conclusion
This compound exhibits a unique dual mechanism of action, functioning as both an anti-inflammatory agent and a bronchodilator. Its anti-inflammatory effects are broad, targeting multiple pathways including the production of key cytokines and arachidonic acid metabolites, as well as modulating inflammatory cell activity. The bronchodilator properties of this compound are achieved through direct relaxation of bronchial smooth muscle, potentially via phosphodiesterase inhibition, and by counteracting neurogenic inflammation. The quantitative data from a range of preclinical and clinical studies provide robust evidence for these dual effects. This comprehensive understanding of this compound's pharmacology is crucial for researchers and drug development professionals exploring novel therapeutic strategies for respiratory diseases. It is important to note that this compound-based drugs have been withdrawn from the market in several countries due to the risk of QT prolongation and torsades de pointes.[14]
References
- 1. [ENT inflammation and importance of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Bronchial inflammation during chronic bronchitis, importance of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits histamine-induced responses in a lung epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of supplemental anti-inflammatory therapy with this compound in chronic obstructive and nonobstructive bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. clinicalpub.com [clinicalpub.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effect of this compound on Bronchial Smooth Muscle of Rats with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on bronchial smooth muscle of rats with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitussive and antibronchoconstriction actions of this compound in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Wikipedia [en.wikipedia.org]
The Synthesis of Fenspiride Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenspiride hydrochloride, an oxazolidinone spiro compound, has been utilized in the treatment of various respiratory diseases due to its bronchodilator and anti-inflammatory properties. This technical guide provides an in-depth analysis of the principal chemical synthesis routes for this compound hydrochloride. It offers a comparative overview of methodologies, including the original cyanohydrin-based synthesis, the Reformatsky reaction, the Corey-Chaykovsky epoxidation, and the more recent and industrially scalable Nitro-aldol (Henry) reaction. Detailed experimental protocols for key synthetic approaches are presented, alongside a quantitative comparison of their efficiencies. Furthermore, this guide visualizes the primary synthetic workflows and the anti-inflammatory signaling pathway of this compound, providing a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
Introduction
This compound, chemically known as 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[1][2]decan-2-one, is a non-steroidal anti-inflammatory drug (NSAID) with additional antitussive and bronchodilator effects.[3] Its hydrochloride salt is a water-soluble microcrystalline solid.[3] The therapeutic effects of this compound are attributed to its ability to modulate the production of inflammatory mediators. This document outlines the major synthetic pathways developed for the production of this compound hydrochloride, with a focus on the chemical principles, experimental procedures, and comparative analysis of these routes.
Overview of Synthetic Strategies
Several distinct synthetic strategies for this compound hydrochloride have been reported, each with its own set of advantages and challenges. The common starting material for most of these syntheses is N-(2-phenylethyl)-4-piperidone. The primary routes to be discussed are:
-
The Original Cyanohydrin-Based Synthesis
-
The Reformatsky Reaction Approach
-
The Corey-Chaykovsky Epoxidation Route
-
The Nitro-aldol (Henry) Reaction Approach
A generalized workflow for these syntheses is depicted below.
Detailed Synthesis Routes and Experimental Protocols
Synthesis of the Key Intermediate: N-(2-Phenylethyl)-4-piperidone
The precursor for the majority of this compound syntheses is N-(2-phenylethyl)-4-piperidone. An efficient method for its preparation involves a Dieckmann condensation.[4]
Experimental Protocol:
-
Condensation: 2-Phenylethylamine is reacted with an excess of methyl acrylate at room temperature to yield the corresponding diester.
-
Dieckmann Condensation: The resulting diester undergoes a base-promoted intramolecular cyclization (Dieckmann condensation).
-
Hydrolysis and Decarboxylation: The cyclic β-keto ester is then subjected to acidic hydrolysis and concomitant decarboxylation to afford N-(2-phenylethyl)-4-piperidone.[4] This route has been successfully scaled to produce the piperidone derivative on a 150 kg scale.[4]
Route 1: The Original Cyanohydrin-Based Synthesis
This initial route, reported by Gilbert et al., proceeds through a cyanohydrin intermediate.[2]
Reaction Scheme:
-
Cyanohydrin Formation: N-(2-phenylethyl)-4-piperidone is reacted with a cyanide source (e.g., HCN or a cyanide salt) to form a cyanohydrin.
-
Reduction: The nitrile group of the cyanohydrin is subsequently reduced to a primary amine, yielding 1-phenethyl-4-hydroxy-4-aminomethylpiperidine.
-
Cyclization: The final step involves the cyclization of the amino alcohol with a carbonyl source, such as ethyl carbonate, in the presence of a base like sodium methoxide at elevated temperatures (e.g., 80°C) to form the oxazolidinone ring of this compound.[4]
Route 2: The Reformatsky Reaction Approach
This method, developed by Taccone, utilizes a Reformatsky reaction to construct the core structure.[5]
Reaction Scheme:
-
Reformatsky Reaction: N-(2-phenylethyl)-4-piperidone is reacted with an α-haloester (e.g., ethyl bromoacetate) in the presence of activated zinc. This forms a β-hydroxy ester.
-
Hydrazide Formation: The resulting ester is then treated with an excess of hydrazine to form the corresponding β-hydroxy hydrazide.
-
Curtius Rearrangement and Cyclization: The hydrazide is subjected to a Curtius rearrangement using nitrous acid. The intermediate isocyanate is trapped intramolecularly by the hydroxyl group to yield this compound.[2][5]
Note: Specific yields and detailed modern protocols for this route are not extensively documented in publicly accessible sources.
Route 3: The Corey-Chaykovsky Epoxidation Route
A commercial manufacturing process has utilized the Corey-Chaykovsky reaction to form a key epoxide intermediate.[3]
Reaction Scheme:
-
Epoxidation: N-(2-phenylethyl)-4-piperidone undergoes a Corey-Chaykovsky epoxidation using a sulfur ylide (e.g., from trimethylsulfoxonium iodide and a base) to form a spiro-epoxide.
-
Epoxide Opening: The epoxide is then opened with a nucleophile. In one variation, sodium azide is used to introduce an azido group, forming a β-azido alcohol.
-
Reduction and Cyclization: The azide is reduced to an amine, and the resulting amino alcohol is cyclized, for example, with carbonyldiimidazole (CDI), to furnish this compound.[5]
Note: While this route is mentioned as a commercial process, specific quantitative data on yields and purity are not widely published.
Route 4: The Nitro-aldol (Henry) Reaction Approach
This modern and efficient route, developed by Emcure Pharmaceuticals, is well-suited for large-scale production and avoids many of the hazardous reagents used in earlier methods.[4][6]
Experimental Protocol (Adapted from Pramanik et al.): [4]
-
Nitro-aldol Condensation: N-(2-phenylethyl)-4-piperidone is condensed with nitromethane using potassium carbonate as a base in dimethyl sulfoxide (DMSO) at room temperature to yield the β-nitroalcohol intermediate.
-
Reduction of the Nitro Group: The nitro group of the intermediate is reduced to a primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like zinc in the presence of an acid.[6][7]
-
Cyclization: The resulting amino alcohol is then cyclized. One reported method involves protection of the amine with a Boc group (di-tert-butyl dicarbonate), followed by base-induced intramolecular displacement to form the oxazolidinone ring.[5]
-
Purification and Salt Formation: The crude this compound free base is purified, for instance, by heating in ethyl acetate followed by cooling and filtration. The purified free base is then treated with hydrochloric acid in ethyl acetate to precipitate this compound hydrochloride.
Quantitative Data and Comparison of Routes
The Nitro-aldol approach is the most well-documented in terms of quantitative outcomes, making it a benchmark for industrial synthesis.
| Synthesis Route | Key Reagents | Reported Yield | Reported Purity | Advantages | Disadvantages |
| Nitro-aldol (Henry) Reaction | Nitromethane, K₂CO₃, Boc₂O | ~78% (final salt formation step)[4] | >99.7% (by HPLC)[4] | High yield and purity, avoids hazardous reagents, scalable.[4][6] | Multi-step process. |
| Cyanohydrin-Based Synthesis | HCN/Cyanide salts, LiAlH₄ | Lower yields reported for initial steps (55% and 77%)[7] | Not specified | Established early route. | Use of highly toxic cyanide, potentially lower overall yield. |
| Reformatsky Reaction | α-haloester, Zinc, Hydrazine, Nitrous acid | Not specified | Not specified | Avoids highly toxic cyanides. | Use of potentially hazardous reagents (hydrazine, nitrous acid). |
| Corey-Chaykovsky Epoxidation | Sulfur ylide, Sodium azide, CDI | Not specified | Not specified | Alternative to direct carbonyl chemistry. | Use of potentially explosive sodium azide.[5] |
Mechanism of Action: Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects through multiple mechanisms. A key aspect is its interference with the arachidonic acid cascade and the production of pro-inflammatory cytokines.[8] this compound does not inhibit cyclooxygenase (COX) enzymes directly, unlike many conventional NSAIDs. Instead, it is thought to act on upstream signaling events.[8]
References
- 1. This compound: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 2. datapdf.com [datapdf.com]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101376661A - Novel preparation of this compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. CN102766147A - Method for preparing this compound and halogen acid salt thereof - Google Patents [patents.google.com]
- 8. [ENT inflammation and importance of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenspiride and Cardiac Arrhythmia: A Technical Analysis of QT Prolongation and Torsades de Pointes Risk
For Immediate Release
Disseminated to: Researchers, Scientists, and Drug Development Professionals
Abstract
Fenspiride, a non-steroidal anti-inflammatory drug previously used for respiratory ailments, was withdrawn from the European Union market following a safety review by the European Medicines Agency (EMA).[1] The withdrawal was prompted by accumulating evidence linking the drug to a significant risk of cardiac rhythm disturbances, specifically QT interval prolongation and the potentially fatal polymorphic ventricular tachycardia known as Torsades de Pointes (TdP). This technical guide provides an in-depth analysis of the electrophysiological mechanisms, non-clinical data, and clinical evidence underpinning this compound's proarrhythmic potential. It is intended to serve as a comprehensive resource for professionals in pharmacology and drug development, offering detailed experimental protocols and a quantitative overview of the associated cardiac risks.
Introduction: The Withdrawal of this compound
Initially valued for its bronchodilator and anti-inflammatory properties, this compound was utilized for the symptomatic treatment of cough and other respiratory conditions. However, post-marketing surveillance and subsequent investigations brought to light a serious safety concern. In 2019, the EMA's Pharmacovigilance Risk Assessment Committee (PRAC) concluded a review based on case reports of QT prolongation and TdP, non-clinical laboratory studies, and published literature.[1] The committee determined that the benefit-risk balance for this compound was negative, given its use for non-serious conditions against the risk of sudden, severe heart rhythm problems.[1] This led to the recommendation to revoke all marketing authorizations for this compound-containing medicines across the EU.[1]
Mechanism of Proarrhythmia: hERG Channel Blockade
The primary mechanism underlying this compound-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is fundamentally responsible for conducting the rapid component of the delayed rectifier potassium current (IKr), a critical phase in the repolarization of the cardiac action potential.
By inhibiting the IKr current, this compound delays ventricular repolarization. This electrophysiological alteration prolongs the duration of the action potential, which is manifested on the surface electrocardiogram (ECG) as a prolongation of the QT interval. An excessively prolonged QT interval creates an electrophysiological environment ripe for early afterdepolarizations (EADs), which can trigger TdP.
References
Investigating the link between fenspiride and cardiac hERG channel inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenspiride, a non-steroidal anti-inflammatory drug previously used for respiratory conditions, was withdrawn from the European market due to concerns over its potential to cause cardiac rhythm disturbances.[1] This withdrawal was prompted by reports of QT prolongation and Torsades de Pointes (TdP), life-threatening ventricular arrhythmias, linked to this compound use. At the heart of this cardiotoxicity lies the drug's interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization.
This technical guide provides a comprehensive overview of the link between this compound and hERG channel inhibition, consolidating available information on the mechanism of action, experimental investigation, and the broader context of cardiac safety assessment. While a key study by Crumb W.J. Jr & Christophe B. (2020) characterized the effects of this compound on cardiac ion channels, the full quantitative data and detailed protocols from this study are not publicly available. This guide, therefore, synthesizes established principles of hERG channel electrophysiology and data from analogous compounds to provide a robust framework for understanding the cardiac risks associated with this compound.
The Role of the hERG Channel in Cardiac Repolarization
The hERG channel is a voltage-gated potassium channel that plays a crucial role in the repolarization phase of the cardiac action potential. Specifically, it conducts the rapid delayed rectifier potassium current (IKr), which is essential for returning the cardiac cells to their resting state after excitation. Inhibition of the hERG channel, as illustrated in the signaling pathway below, delays this repolarization process.
References
European Union's Withdrawal of Fenspiride: A Scientific Deep-Dive into the Cardiotoxic Concerns
Brussels, Belgium - The European Medicines Agency's (EMA) 2019 decision to revoke the marketing authorizations for all fenspiride-containing medicines across the European Union was a precautionary measure rooted in a growing body of scientific evidence. This in-depth technical guide provides a comprehensive overview of the scientific rationale behind this regulatory action, focusing on the core evidence that established a concerning link between this compound and potentially life-threatening cardiac arrhythmias. The decision, driven by the Pharmacovigilance Risk Assessment Committee (PRAC), hinged on post-marketing surveillance data and crucial non-clinical studies that elucidated the drug's proarrhythmic potential.[1][2][3][4][5]
Executive Summary
This compound, a non-steroidal anti-inflammatory drug primarily prescribed for cough and other respiratory ailments, was withdrawn due to its association with QT interval prolongation and a severe form of ventricular tachycardia known as Torsades de Pointes (TdP).[1][2][4][6] The core of the scientific concern lies in this compound's inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in the repolarization phase of the cardiac action potential. Disruption of this channel's function can delay ventricular repolarization, leading to the observed QT prolongation and creating an electrophysiological environment ripe for the development of fatal arrhythmias. The EMA concluded that for the symptomatic treatment of non-serious conditions like cough, this risk was unacceptable.[1][2][3][6][7]
Pharmacovigilance Data: The Clinical Evidence
Post-marketing surveillance played a pivotal role in raising the initial safety concerns. While on the market for several decades, a number of spontaneous adverse event reports pointed towards a potential cardiotoxic effect of this compound.
A key piece of evidence cited in the public assessment report was the documentation of a number of cases of QT prolongation, some of which resulted in Torsades de Pointes.[8]
| Adverse Event | Number of Reported Cases |
| QT Prolongation | 5 |
| Torsades de Pointes (TdP) | 3 (out of the 5 QT prolongation cases) |
| Data sourced from the Public Assessment Report for this compound as cited in Crumb & Christophe (2020).[8] |
It is important to note that many of these reported cases involved patients with pre-existing risk factors for QT prolongation or those taking concomitant medications known to affect the QT interval.[8] However, the accumulation of these reports prompted a deeper investigation into the underlying pharmacological mechanisms.
Non-Clinical Evidence: Unraveling the Mechanism of Cardiotoxicity
The clinical signals from pharmacovigilance were substantiated by a series of non-clinical studies. These experiments provided a clear mechanistic link between this compound and its proarrhythmic potential, focusing on its interaction with cardiac ion channels.
In Vitro Electrophysiological Studies: The hERG Channel Blockade
The primary mechanism identified for this compound-induced QT prolongation is the blockade of the hERG (KCNH2) potassium ion channel.[1][2][4] This channel is responsible for the rapid delayed rectifier potassium current (IKr), which is crucial for the timely repolarization of the ventricular myocardium. Inhibition of IKr prolongs the cardiac action potential duration, which manifests as a lengthened QT interval on an electrocardiogram (ECG).
Further in vitro investigations, as part of the modern comprehensive in vitro proarrhythmia assay (CiPA) paradigm, have also explored the effects of this compound on other key cardiac ion channels, such as the late sodium channel (late Nav1.5) and the L-type calcium channel (Cav1.2), to build a more complete risk profile.[8]
In Vivo Animal Studies: Confirming the Proarrhythmic Potential
Animal models are instrumental in assessing the in vivo consequences of ion channel interactions observed in vitro. While specific details of the animal studies for this compound are not extensively publicized, the EMA has stated that in vitro animal model studies confirmed this compound's potential to increase QT intervals in humans.[9]
These studies typically involve the administration of the drug to animal models, such as dogs or guinea pigs, which have cardiac electrophysiology that is reasonably predictive of humans. Continuous ECG monitoring is used to detect any drug-induced changes in the QT interval.
Experimental Protocols
To provide a deeper understanding of the types of experiments that led to the withdrawal of this compound, this section outlines the general methodologies for key in vitro and in vivo cardiotoxicity studies.
In Vitro hERG Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of a compound on the hERG potassium channel.
Methodology:
-
Cell Line: A mammalian cell line (e.g., Human Embryonic Kidney cells - HEK293) stably transfected with the human KCNH2 gene, which expresses the hERG channel, is used.
-
Whole-Cell Patch-Clamp: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The voltage across the cell membrane is controlled, and the resulting current (the flow of potassium ions through the hERG channels) is measured.
-
Stimulation Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current. This typically involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step that elicits a large "tail current" as the channels recover from inactivation and close.
-
Compound Application: The cells are perfused with a control solution, and then with solutions containing increasing concentrations of the test compound (this compound).
-
Data Analysis: The reduction in the hERG tail current at each compound concentration is measured. These data are then used to generate a concentration-response curve and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the hERG current.
In Vivo QT Prolongation Study in a Conscious Telemetered Animal Model (e.g., Dog)
Objective: To assess the effect of a compound on the QT interval in a living animal.
Methodology:
-
Animal Model: Beagle dogs are a commonly used model due to their cardiac electrophysiology being similar to humans.
-
Telemetry Implantation: A telemetry device is surgically implanted into the animal. This device allows for the continuous monitoring of the electrocardiogram (ECG) and other physiological parameters without the need for restraint, which can cause stress and affect the results.
-
Baseline Recording: After a recovery period from surgery, baseline ECG data are collected for a sufficient duration to establish the normal QT interval and its relationship with the heart rate for each animal.
-
Drug Administration: The test compound (this compound) is administered, typically orally or intravenously, at various dose levels. A vehicle control is also administered.
-
Continuous ECG Monitoring: The ECG is continuously recorded before, during, and after drug administration.
-
Data Analysis: The QT interval is measured from the ECG recordings. As the QT interval is highly dependent on heart rate, it is corrected using a formula (e.g., Bazett's or Fridericia's correction) to obtain the QTc interval. The change in QTc from baseline is then calculated for each dose level and compared to the vehicle control.
Visualizing the Scientific Rationale
To further clarify the scientific reasoning behind the withdrawal of this compound, the following diagrams illustrate the key signaling pathway, the experimental workflow, and the logical progression of the regulatory decision.
Conclusion
The withdrawal of this compound from the European market serves as a clear example of the robust pharmacovigilance and risk assessment processes employed by regulatory authorities. The decision was not based on a single piece of evidence but rather on a convergence of data from clinical observations and non-clinical mechanistic studies. The identification of this compound as a hERG channel blocker provided a plausible biological mechanism for the observed cases of QT prolongation and Torsades de Pointes. Ultimately, the EMA's PRAC and CMDh concluded that the potential for sudden and serious cardiac events, in the context of the drug's use for symptomatic relief of non-life-threatening conditions, resulted in an unfavorable benefit-risk balance, necessitating its removal from the market to protect public health.[1][6][7]
References
- 1. Withdrawal of marketing authorisations for this compound medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 2. medscape.com [medscape.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. This compound containing medicinal products - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 5. EU Regulatory Roundup: EMAâs PRAC Calls for Withdrawal of this compound Cough Medicines, Temporary Restrictions on Xeljanz | RAPS [raps.org]
- 6. bfarm.de [bfarm.de]
- 7. HMA/EMA medicines shortages guidance released - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Last abstract: A risk profile of this compound using ion channel data and in silico action potential modeling (2020) [scaptest.com]
- 9. Suspension of this compound medicines due to potential risk of heart rhythm problems | European Medicines Agency (EMA) [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for Fenspiride in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with additional anti-bronchoconstrictor and anti-secretory properties.[1][2] It is utilized in the treatment of various respiratory diseases.[2][3] For researchers conducting in vitro cell culture assays, this compound serves as a valuable tool to investigate inflammatory pathways, smooth muscle contraction, and mucus secretion. Its mechanism of action involves multiple pathways, including the antagonism of histamine H1 receptors, alpha-1-adrenergic blockade, and modulation of the arachidonic acid cascade and intracellular calcium signaling.[4][5]
Physicochemical Properties and Solubility
This compound hydrochloride is the commonly used salt for research purposes. Its solubility is a critical factor for preparing stock solutions for cell culture experiments. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Special Considerations |
| DMSO | 9 | 30.32 | Sonication is recommended to aid dissolution.[3][6] |
| Water | 54 | 181.95 | Sonication is recommended to aid dissolution.[3] |
| Ethanol | - | - | Data not readily available; empirical testing is recommended. |
| PBS | - | - | While soluble in water, precipitation may occur when diluting a DMSO stock in PBS.[7][8] It is advisable to dilute directly into cell culture medium containing serum. |
Note: The molecular weight of this compound Hydrochloride is 296.79 g/mol .[6][9]
Recommended Working Concentrations
The effective concentration of this compound in vitro can vary significantly depending on the cell type and the specific biological process being investigated. Based on published studies, a broad concentration range has been utilized.
| Concentration Range | Biological Effect | Cell/Tissue Type | Reference |
| 0.1 µM - 10 µM | Inhibition of histamine-induced Ca2+ increase | Human lung epithelial WI26VA4 cells | [5] |
| 10 µM - 100 µM | No significant modification of PKC activity | Rat alveolar macrophages | [1] |
| 1 mM | Significant inhibition of cholinergic and tachykininergic secretion | Ferret trachea | [10] |
| ~1 mM | Inhibition of calcium signals evoked by fMLP | Peritoneal macrophages | [1] |
It is recommended to perform a dose-response experiment to determine the optimal working concentration for a specific cell line and assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.97 mg of this compound hydrochloride (Molecular Weight = 296.79 g/mol ).
-
Dissolution: Add the weighed this compound hydrochloride to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
Sonication (Recommended): If the compound does not fully dissolve, place the tube in a sonicator water bath for 5-10 minutes.[3]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[6]
Protocol 2: Treatment of Cells with this compound
This protocol outlines the steps for diluting the this compound stock solution and treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (appropriate for the cell line)
-
Cells seeded in a multi-well plate
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): For lower final concentrations, it may be necessary to prepare intermediate dilutions of the stock solution in complete cell culture medium.
-
Final Dilution and Treatment: Directly add the appropriate volume of the this compound stock solution (or intermediate dilution) to the cell culture wells to achieve the desired final concentration. Ensure that the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[11][12]
-
Vehicle Control: In parallel, treat a set of cells with the same final concentration of DMSO as the this compound-treated cells. This will serve as the vehicle control to account for any effects of the solvent.
-
Incubation: Incubate the cells for the desired period according to the experimental design.
-
Assay: Proceed with the specific cell-based assay (e.g., viability assay, cytokine measurement, signaling pathway analysis).
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. This compound: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound hydrochloride | Histamine Receptor | PDE | TargetMol [targetmol.com]
- 4. [ENT inflammation and importance of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits histamine-induced responses in a lung epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. raybiotech.com [raybiotech.com]
- 10. Effect of this compound, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Ferret Trachea Model for Studying Fenspiride's Effect on Mucus Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro ferret trachea model is a valuable tool for investigating the mechanisms of airway mucus secretion and the pharmacological effects of various compounds. This model closely mimics the physiology of the human airway, making it a relevant pre-clinical platform for studying respiratory diseases and potential therapeutics. Fenspiride, a non-steroidal anti-inflammatory drug, has been shown to modulate mucus secretion, and this document provides detailed protocols and data on its effects using the ferret trachea model.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on neurally-mediated and secretagogue-induced mucus secretion in the in vitro ferret trachea model.[1]
| Condition | Stimulus | This compound Concentration (M) | % Inhibition of Stimulated Secretion |
| Cholinergic Secretion | Electrical Stimulation | 1 x 10⁻³ | 87% |
| Acetylcholine | - | Inhibited | |
| Tachykininergic Secretion | Electrical Stimulation | 1 x 10⁻³ | 85% |
| Substance P | - | Not Inhibited | |
| Basal Secretion | None | - | No Effect |
Experimental Protocols
Preparation of Ferret Tracheal Tissue
This protocol outlines the steps for isolating and preparing ferret tracheal tissue for in vitro mucus secretion studies.
Materials:
-
Male ferrets
-
Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7)
-
Dissection instruments
-
Petri dishes
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Euthanize a male ferret via an approved ethical protocol.
-
Immediately excise the trachea and place it in ice-cold K-H solution.
-
Carefully remove any adhering connective tissue and blood vessels from the exterior of the trachea.
-
Open the trachea longitudinally along the anterior cartilage-free wall.
-
Cut the trachea into segments of approximately 4-5 cartilage rings in width.
-
Store the tracheal segments in K-H solution bubbled with carbogen gas at room temperature until use.
In Vitro Mucus Secretion Assay
This protocol describes the methodology for measuring mucus secretion from ferret tracheal explants using a radiolabeling technique.[1]
Materials:
-
Prepared ferret tracheal segments
-
Ussing chambers
-
K-H solution
-
³⁵SO₄ (as a mucus marker)
-
Scintillation vials
-
Scintillation fluid
-
Beta-scintillation counter
-
Electrical field stimulation electrodes
-
This compound hydrochloride
-
Secretagogues (e.g., Acetylcholine, Substance P)
-
Receptor antagonists (for isolating specific neural pathways)
Procedure:
-
Mount the ferret tracheal segments in Ussing chambers, separating the mucosal and submucosal sides.
-
Fill both chambers with K-H solution and maintain at 37°C, continuously gassed with carbogen.
-
Add ³⁵SO₄ to the submucosal side and allow for a 60-90 minute equilibration period for the tissue to incorporate the radiolabel into mucus glycoproteins.
-
After equilibration, collect baseline mucus secretion samples from the mucosal chamber at regular intervals (e.g., every 15 minutes).
-
To induce neurogenic secretion, perform electrical field stimulation of the tracheal segments.
-
To study the effect of this compound, add the drug to the submucosal chamber at the desired concentrations prior to stimulation.
-
Collect mucus samples during and after stimulation.
-
To measure mucus secretion, add the collected samples to scintillation vials with scintillation fluid and quantify the radioactivity using a beta-scintillation counter.
-
Express the results as a percentage of the baseline secretion or as a percentage of the stimulated response in the absence of the drug.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound's effect on mucus secretion.
Signaling Pathways in Mucus Secretion and this compound's Mechanism of Action
Caption: this compound's inhibitory effects on mucus secretion pathways.
Discussion
The in vitro ferret trachea model provides a robust system to evaluate the pharmacological effects of compounds on mucus secretion. The data presented demonstrates that this compound significantly inhibits neurally-mediated mucus secretion, with a pronounced effect on the cholinergic pathway.[1] This is evidenced by the inhibition of both electrically-stimulated and acetylcholine-induced secretion.[1] The lack of inhibition of Substance P-induced secretion suggests a more selective action of this compound against muscarinic pathways rather than a general inhibition of all secretagogues.[1]
This compound's mechanism of action is multifaceted, involving both anti-inflammatory and antimuscarinic properties.[1] By inhibiting muscarinic receptors on submucosal glands, this compound directly reduces the secretory response to cholinergic nerve stimulation. Additionally, its anti-inflammatory effects, potentially through the inhibition of pathways like NF-κB, may contribute to a reduction in the underlying inflammatory conditions that can lead to mucus hypersecretion.
These findings highlight the potential of this compound as a therapeutic agent for respiratory diseases characterized by mucus hypersecretion. The detailed protocols provided herein offer a standardized approach for further investigation into the mechanisms of this compound and other novel compounds using the in vitro ferret trachea model.
References
Application Notes and Protocols for Evaluating Fenspiride-Induced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenspiride, a non-bronchodilator anti-inflammatory drug previously used for respiratory tract diseases, was withdrawn from the market due to its potential to cause QT interval prolongation and torsades de pointes (TdP), a life-threatening cardiac arrhythmia.[1] This cardiotoxicity is primarily attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[1][2] These application notes provide detailed protocols for utilizing various animal models and in vitro assays to evaluate the cardiotoxic potential of this compound and other novel compounds.
The selection of an appropriate animal model is critical in preclinical cardiotoxicity studies. While rodent models are useful for initial screening and mechanistic studies, canine models are often preferred for later-stage safety pharmacology due to their cardiovascular physiology more closely resembling that of humans. The zebrafish model has emerged as a valuable tool for higher-throughput screening of drug-induced cardiotoxicity, including QT prolongation.
In Vitro Evaluation of this compound Cardiotoxicity
hERG Potassium Channel Patch-Clamp Assay
The hERG assay is the gold standard for assessing a compound's potential to block the IKr current and prolong the QT interval.[3]
Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium channel.
Experimental Protocol:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.
-
Method: Whole-cell patch-clamp technique, either manual or automated.
-
Solutions:
-
External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.
-
-
Voltage Protocol:
-
Hold the cell membrane at a potential of -80 mV.
-
Depolarize to +20 mV for 1000 ms to activate the hERG channels.
-
Repolarize to -50 mV for 2000 ms to elicit the hERG tail current.
-
-
Procedure:
-
Establish a stable whole-cell recording and record baseline hERG currents.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM).
-
Record the hERG current at each concentration until a steady-state block is achieved.
-
Perform a washout with the external solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Calculate the percentage of channel inhibition at each this compound concentration relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Data Presentation:
| Compound | IC50 (µM) for hERG Blockade | Reference Compound | IC50 (µM) for hERG Blockade |
| This compound | 0.28 | Dofetilide | 0.01 |
| Terfenadine | 0.05 |
Note: The provided IC50 for this compound is a representative value from the literature. Actual values may vary depending on experimental conditions.
In Vivo Evaluation of this compound Cardiotoxicity
Zebrafish Embryo Model
The zebrafish embryo is a powerful in vivo model for rapid screening of cardiotoxicity due to its optical transparency and rapid development.[4][5]
Objective: To assess the effects of this compound on heart rate, rhythm, and QT interval in zebrafish embryos.
Experimental Protocol:
-
Animal Model: Zebrafish (Danio rerio) embryos, 2-3 days post-fertilization (dpf).
-
Procedure:
-
Dechorionate embryos and place them individually in 96-well plates containing embryo medium.
-
Expose embryos to a range of this compound concentrations (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 24 hours) at 28.5°C.
-
Record high-speed videos of the embryonic heart.
-
-
Data Acquisition and Analysis:
-
Heart Rate: Manually count beats or use automated analysis software.
-
Arrhythmia: Visually inspect for irregular rhythms, such as 2:1 atrioventricular (AV) block.
-
QT Interval: Measure the duration from the start of the QRS complex to the end of the T wave in the ventricular action potential, which can be indirectly assessed through imaging of fluorescent reporters or more directly with micro-ECG recordings.
-
Morphological Changes: Observe for pericardial edema or other developmental defects.
-
Data Presentation:
| This compound (µM) | Heart Rate (beats/min) | Incidence of Arrhythmia (%) | QT Interval (ms) | Pericardial Edema (%) |
| 0 (Vehicle) | 135 ± 5 | 0 | 150 ± 10 | 0 |
| 1 | 132 ± 6 | 5 | 155 ± 12 | 0 |
| 10 | 120 ± 8 | 20 | 170 ± 15 | 10 |
| 50 | 95 ± 10 | 60 | 195 ± 20 | 45 |
| 100 | 70 ± 12 | 90 | 220 ± 25 | 80* |
* Statistically significant difference from vehicle control (p < 0.05). Data are representative.
Rodent (Rat/Mouse) Model
Rodent models are widely used for in-depth mechanistic studies and to assess the effects of compounds on the electrocardiogram (ECG).[6][7]
Objective: To evaluate the effect of this compound on the QT interval and other ECG parameters in conscious, freely moving rodents.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Method: Implanted telemetry for continuous ECG monitoring.
-
Procedure:
-
Surgically implant a telemetry transmitter for ECG recording.
-
Allow for a recovery period of at least one week.
-
Record baseline ECG data for 24 hours.
-
Administer this compound orally or via intraperitoneal injection at various doses (e.g., 10, 30, 100 mg/kg).
-
Continuously record ECG for at least 24 hours post-dosing.
-
-
Data Analysis:
-
Measure RR, PR, QRS, and QT intervals.
-
Correct the QT interval for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's).
-
Compare QTc values post-dose to baseline and vehicle control.
-
Histopathology (Optional): At the end of the study, hearts can be collected, fixed in formalin, and processed for histological examination to look for signs of cardiotoxicity, such as inflammation, necrosis, or fibrosis.
-
Data Presentation:
| This compound Dose (mg/kg) | Change in QTc (ms) from Baseline | Heart Rate (beats/min) |
| 0 (Vehicle) | 2 ± 3 | 350 ± 20 |
| 10 | 8 ± 4 | 345 ± 22 |
| 30 | 25 ± 6 | 330 ± 18 |
| 100 | 55 ± 9 | 310 ± 25* |
* Statistically significant difference from vehicle control (p < 0.05). Data are representative.
Canine Telemetry Model
The conscious dog is a highly valued non-rodent species for cardiovascular safety assessment due to its physiological similarity to humans.[8]
Objective: To determine the effect of this compound on the QT interval and other cardiovascular parameters in conscious dogs.
Experimental Protocol:
-
Animal Model: Male or female beagle dogs.
-
Method: Implanted telemetry for continuous ECG, blood pressure, and heart rate monitoring.
-
Procedure:
-
Surgically implant a telemetry transmitter.
-
Allow for a recovery period of at least two weeks.
-
Record baseline cardiovascular data for 24 hours.
-
Administer this compound orally in a capsule at various doses (e.g., 3, 10, 30 mg/kg).
-
Continuously record cardiovascular parameters for 24-48 hours post-dosing.
-
-
Data Analysis:
-
Measure ECG intervals (RR, PR, QRS, QT) and calculate QTc (e.g., using Van de Water's formula).
-
Analyze heart rate and blood pressure.
-
Correlate changes in cardiovascular parameters with plasma concentrations of this compound (pharmacokinetic/pharmacodynamic analysis).
-
Data Presentation:
| This compound Dose (mg/kg) | Peak Change in QTc (ms) | Time to Peak Effect (hours) |
| 0 (Vehicle) | 3 ± 2 | - |
| 3 | 10 ± 4 | 2 |
| 10 | 30 ± 7 | 2 |
| 30 | 65 ± 11 | 4 |
* Statistically significant difference from vehicle control (p < 0.05). Data are representative.
Signaling Pathway of this compound-Induced Cardiotoxicity
This compound's primary mechanism of cardiotoxicity involves the direct blockade of the hERG (Kv11.1) potassium channel. This channel is responsible for the rapid delayed rectifier potassium current (IKr), a key component in phase 3 of the cardiac action potential (repolarization).[9]
Conclusion
The evaluation of this compound-induced cardiotoxicity requires a multi-faceted approach, combining in vitro assays with in vivo animal models. The hERG patch-clamp assay provides a direct measure of a compound's potential to block a key repolarizing current. The zebrafish embryo model offers a high-throughput in vivo system for early-stage screening. Rodent and canine telemetry studies provide more detailed information on ECG and hemodynamic changes in a whole-animal context. By utilizing these models and protocols, researchers can effectively assess the cardiovascular risk profile of this compound analogs and other new chemical entities, contributing to the development of safer medicines.
References
- 1. Utilization of mechanistic modelling and simulation to analyse this compound proarrhythmic potency - Role of physiological and other non-drug related parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Zebrafish for Investigating the Molecular Mechanisms of Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Pharmacological assessment of zebrafish-based cardiotoxicity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Restraint‐Based ECG and Arterial Pressure Assessment Do Not Reliably Detect Drug Induced QTc Prolongation and Hypotension: Evidence From Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the QT interval response during sinus and paced rhythm in conscious and anesthetized beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Fenspiride's Impact on Respiratory Function in Guinea Pigs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator properties that has been investigated for its potential in treating obstructive airway diseases.[1][2] Its mechanism of action involves both anti-inflammatory and anti-bronchoconstrictor effects.[1][3] Guinea pigs are a well-established animal model for studying respiratory diseases like asthma and COPD due to the pharmacological similarities of their respiratory system to that of humans.[4] This document provides detailed experimental setups for assessing the impact of this compound on the respiratory function of guinea pigs, including both in vivo and in vitro protocols.
Data Presentation
Table 1: In Vivo Effects of this compound on Induced Bronchoconstriction and Cough in Guinea Pigs
| Experimental Model | Inducing Agent | This compound Administration | Dosage | Observed Effect | Citation |
| Anesthetized Guinea Pig | Capsaicin | Aerosolized | 1 mg/mL | 58% reversal of bronchoconstriction | [3][5] |
| Anesthetized Guinea Pig | Citric Acid | Intravenous (i.v.) | 1 mg/kg | 45% reversal of citric acid-induced bronchoconstriction | [3][5] |
| Anesthetized Guinea Pig | Substance P | Intravenous (i.v.) | 1 mg/kg | No significant effect on bronchoconstriction | [3] |
| Anesthetized Guinea Pig | Neurokinin A | Intravenous (i.v.) | 1 mg/kg | No significant effect on bronchoconstriction | [3] |
| Conscious Guinea Pig | Citric Acid (300 mM) | Aerosolized (4 min) | 1, 3, and 10 mg/mL | Reduced cough frequency | [3][5] |
| Conscious Guinea Pig | Capsaicin (30 µM) | Aerosolized | 3 and 10 mg/mL | Reduced cough frequency | [3][5] |
Table 2: In Vitro Effects of this compound on Guinea Pig Isolated Bronchus and Perfused Lung
| Experimental Model | Stimulation | This compound Concentration | Observed Effect | Citation |
| Isolated Main Bronchus | Electrical Field Stimulation (EFS) | 10⁻⁶ to 10⁻⁴ M | Inhibition of the non-adrenergic, non-cholinergic (NANC) component of contraction | [1] |
| Isolated Main Bronchus | Electrical Field Stimulation (EFS) | 10⁻⁴ to 3x10⁻⁴ M | Significant inhibition of the cholinergic component of contractile response | [1] |
| Isolated Main Bronchus | Exogenous Substance P | > 10⁻³ M | Significant inhibition of contraction | [1] |
| Isolated Main Bronchus | Exogenous Acetylcholine | 10⁻⁴ to 3x10⁻⁴ M | Significant inhibition of contraction | [1] |
| Perfused Lung | Low pH | Moderate concentrations | Inhibited release of Calcitonin Gene-Related Peptide (CGRP) | [1] |
| Perfused Lung | Capsaicin | Moderate concentrations | No effect on CGRP release | [1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on Induced Bronchoconstriction in Anesthetized Guinea Pigs
Objective: To evaluate the bronchodilator effect of this compound on bronchoconstriction induced by various agents in anesthetized guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Anesthetic (e.g., pentobarbitone sodium)
-
Tracheal cannula
-
Femoral vein cannula
-
Nebulizer for aerosol administration
-
Bronchoconstricting agents: Capsaicin, Citric Acid, Substance P, Neurokinin A
-
This compound solution
-
Saline solution (vehicle control)
Procedure:
-
Anesthetize the guinea pig with an appropriate anesthetic.
-
Insert a tracheal cannula for artificial ventilation and connection to the plethysmograph.
-
Insert a femoral vein cannula for intravenous drug administration.
-
Allow the animal to stabilize.
-
Induce bronchoconstriction by administering an aerosolized or intravenous dose of the chosen bronchoconstricting agent (e.g., capsaicin 30 µM aerosol, citric acid i.v.).
-
Measure the increase in airway resistance.
-
Administer this compound either via aerosol or intravenously at the desired concentrations.
-
After a set period, re-challenge the animal with the bronchoconstricting agent.
-
Measure the change in airway resistance and calculate the percentage reversal of bronchoconstriction.
-
A control group receiving the vehicle (saline) instead of this compound should be run in parallel.
Protocol 2: In Vivo Assessment of this compound on Induced Cough in Conscious Guinea Pigs
Objective: To assess the antitussive properties of this compound on cough induced by irritants in conscious guinea pigs.[3][5]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Whole-body plethysmograph adapted for conscious animals
-
Nebulizer
-
Cough-inducing agents: Citric Acid solution (e.g., 300 mM), Capsaicin solution (e.g., 30 µM)
-
This compound solution for aerosolization
-
Saline solution
Procedure:
-
Place the conscious guinea pig in the whole-body plethysmograph and allow it to acclimatize.
-
Expose the animal to an aerosol of the cough-inducing agent for a fixed duration (e.g., 4 minutes).
-
Record the number of coughs for a defined period post-exposure.
-
On a separate occasion, pre-treat the animal with an aerosol of this compound at the desired concentration for a fixed duration.
-
After the pre-treatment, expose the animal to the same cough-inducing stimulus.
-
Record the number of coughs and compare it with the baseline (no this compound) and vehicle control groups.
Protocol 3: In Vitro Assessment of this compound on Isolated Guinea Pig Bronchus
Objective: To investigate the direct effect of this compound on the contractility of isolated bronchial smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Krebs-Henseleit solution
-
Organ bath with temperature control and aeration (95% O₂, 5% CO₂)
-
Isometric force transducer
-
Electrical field stimulation (EFS) electrodes
-
Contractile agents: Acetylcholine, Substance P
-
This compound solution
Procedure:
-
Euthanize the guinea pig and dissect the main bronchi.
-
Cut the bronchi into rings and mount them in the organ bath containing Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce contractions using EFS or by adding contractile agents to the bath. EFS can elicit both cholinergic and non-adrenergic, non-cholinergic (NANC) responses.[1]
-
Once a stable contraction is achieved, add this compound cumulatively to the organ bath to obtain a concentration-response curve.
-
Record the changes in isometric tension and calculate the inhibitory effect of this compound.
Mandatory Visualization
Caption: Experimental workflows for in vivo and in vitro assessment.
Caption: Proposed mechanism of this compound's action.
References
- 1. Pre- and postjunctional inhibitory effects of this compound on guinea-pig bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on pulmonary function in the rat and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitussive and antibronchoconstriction actions of this compound in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Procedure for evaluating changes in respiratory symptoms of experimentally asthma-induced guinea pigs by a personal computer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spirometric Analysis in Clinical Studies Involving Fenspiride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data presentation for clinical studies utilizing spirometric analysis to evaluate the efficacy of fenspiride, a drug previously used for respiratory diseases. The following sections detail the mechanism of action of this compound, standardized protocols for spirometry in a clinical trial setting, and a summary of findings from relevant studies.
Introduction to this compound and its Relevance in Respiratory Disease
This compound is an oxazolidinone spiro compound that has demonstrated both anti-inflammatory and bronchodilator effects, making it a therapeutic candidate for respiratory and ENT diseases.[1] It has been approved in some countries for the treatment of acute and chronic inflammatory diseases of the respiratory tract, including rhinopharyngitis, laryngitis, tracheobronchitis, and as a maintenance treatment for asthma.[1] Its therapeutic action is attributed to its ability to modulate various inflammatory pathways, which in turn can affect airway function.
Mechanism of Action of this compound in the Respiratory System
This compound exerts its effects through a multi-faceted mechanism of action that targets key pathways in the inflammatory cascade. Understanding these pathways is crucial for interpreting the spirometric outcomes in clinical trials.
-
Anti-inflammatory Effects: this compound has been shown to possess significant anti-inflammatory properties.[2] It can reduce the production of pro-inflammatory mediators and limit the migration of neutrophils to the site of inflammation.[2]
-
Modulation of Arachidonic Acid Cascade: While the precise mechanism is still under investigation, this compound is known to act on the arachidonic acid cascade, a key pathway in the generation of inflammatory molecules. However, it does not inhibit cyclo-oxygenase in the same manner as conventional non-steroidal anti-inflammatory drugs (NSAIDs).[2]
-
Antihistamine Activity: this compound exhibits antihistamine properties, primarily by blocking H1 receptors.[2] This action can contribute to its effectiveness in allergic respiratory conditions.
-
Other Properties: The drug also has alpha-1-adrenolytic activity and can inhibit cyclic AMP, both of which may play a role in its therapeutic effects on inflammatory diseases of the upper airways.[2]
Below is a diagram illustrating the proposed signaling pathways influenced by this compound.
Experimental Protocols for Spirometric Analysis
The following protocols are based on standardized guidelines for spirometry in clinical trials, such as those from the American Thoracic Society (ATS) and the European Respiratory Society (ERS). Adherence to these protocols is critical for ensuring the quality and consistency of data.
Patient Preparation
-
Informed Consent: Obtain written informed consent from all participants before any study-related procedures.
-
Abstinence from Certain Activities: Instruct patients to abstain from smoking and vigorous physical exercise for a specified period (e.g., at least one hour) before the test.
-
Withholding Bronchodilators: Ensure patients withhold any short-acting bronchodilator medication for at least 6-8 hours and long-acting bronchodilators for at least 12-24 hours prior to the spirometry test, as specified in the study protocol.
-
Patient Comfort: The test should be performed with the patient in a comfortable, seated position with their back straight. Dentures should be kept in unless they are loose.
-
Explanation of the Maneuver: Clearly and calmly explain the forced expiratory maneuver to the patient. A demonstration of the procedure can be helpful.
Spirometry Procedure
-
Equipment Calibration: Calibrate the spirometer daily using a 3-liter syringe according to the manufacturer's instructions.
-
Nose Clip Application: Apply a nose clip to prevent air leakage through the nasal passages.
-
Forced Expiratory Maneuver:
-
Instruct the patient to take a full, deep inspiration.
-
The patient should then place the mouthpiece in their mouth, ensuring a tight seal with their lips.
-
Without hesitation, the patient must perform a maximal, forceful exhalation that lasts for at least six seconds.
-
-
Repeatability: Perform a minimum of three acceptable forced expiratory maneuvers. The two largest Forced Vital Capacity (FVC) and Forced Expiratory Volume in one second (FEV1) values should be within 150 mL of each other.
-
Post-Bronchodilator Testing (if applicable):
-
Administer a standardized dose of a short-acting bronchodilator (e.g., four puffs of albuterol via a valved-holding chamber).
-
Wait for 10-15 minutes before repeating the spirometry maneuver as described above.
-
Data Quality Assurance
-
Centralized Review: Implement a centralized review of all spirometry data by trained professionals to ensure consistency and adherence to quality standards across all study sites.
-
Standardized Equipment: Utilize the same model of spirometer across all clinical trial sites to minimize variability.
-
Technician Training: Ensure all technicians performing spirometry are thoroughly trained and certified on the specific equipment and protocol.
Below is a diagram illustrating the experimental workflow for spirometric analysis in a clinical trial.
References
Application Notes and Protocols: Assaying Fenspiride's Inhibition of Neutrophil Migration In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil migration to inflammatory sites is a critical component of the innate immune response. However, excessive or prolonged neutrophil infiltration can contribute to tissue damage in various inflammatory diseases. Fenspiride, a non-steroidal anti-inflammatory drug, has demonstrated clinical efficacy in treating respiratory tract inflammation. One of its proposed mechanisms of action is the inhibition of neutrophil migration.[1][2][3] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on neutrophil migration in vitro, utilizing the widely accepted Boyden chamber assay. Furthermore, we present a summary of the key signaling pathways involved and a structured approach to data analysis.
Data Presentation
While this compound is known to reduce neutrophil accumulation in inflammatory models, specific IC50 values for the direct inhibition of neutrophil migration in response to various chemoattractants are not extensively reported in publicly available literature. The following table is provided as a template for researchers to systematically record their experimental data when evaluating this compound or other compounds.
| Chemoattractant | Chemoattractant Concentration | This compound Concentration | % Inhibition of Neutrophil Migration | IC50 Value |
| fMLP | 10 nM | (e.g., 1 µM, 10 µM, 50 µM, 100 µM) | Data to be filled by the user | Data to be calculated |
| LTB4 | 10 nM | (e.g., 1 µM, 10 µM, 50 µM, 100 µM) | Data to be filled by the user | Data to be calculated |
| CXCL8 (IL-8) | 10 ng/mL | (e.g., 1 µM, 10 µM, 50 µM, 100 µM) | Data to be filled by the user | Data to be calculated |
Signaling Pathways
This compound's Putative Action on Neutrophil Migration Signaling
This compound's anti-inflammatory effects are believed to be mediated, in part, by its interference with the arachidonic acid cascade.[2] This pathway is crucial for the production of potent neutrophil chemoattractants, such as leukotriene B4 (LTB4). By modulating this cascade, this compound can reduce the generation of these chemotactic signals, thereby indirectly inhibiting neutrophil migration to the site of inflammation. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound's inhibition of neutrophil migration.
Experimental Protocols
In Vitro Neutrophil Migration Assay (Boyden Chamber)
This protocol details the steps to quantify the effect of this compound on neutrophil migration towards common chemoattractants using a Boyden chamber assay.
Materials:
-
This compound hydrochloride
-
Chemoattractants: N-Formylmethionyl-leucyl-phenylalanine (fMLP), Leukotriene B4 (LTB4), Interleukin-8 (CXCL8)
-
Human peripheral blood from healthy donors
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium
-
Bovine Serum Albumin (BSA)
-
Boyden chamber apparatus (48-well or 96-well)
-
Polycarbonate filters (3-5 µm pore size)
-
Calcein-AM or other suitable fluorescent dye
-
Fluorescence plate reader
-
Standard laboratory equipment (centrifuge, incubator, pipettes, etc.)
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove erythrocytes.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Wash the purified neutrophils with HBSS and resuspend in RPMI 1640 supplemented with 0.1% BSA at a final concentration of 1 x 10^6 cells/mL.
-
Assess cell viability using Trypan Blue exclusion (should be >95%).
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in RPMI 1640/0.1% BSA to achieve the desired final concentrations.
-
Prepare stock solutions of chemoattractants (fMLP, LTB4, CXCL8) and dilute them in RPMI 1640/0.1% BSA to the desired final concentrations (e.g., 10 nM for fMLP and LTB4, 10 ng/mL for CXCL8).
-
-
Chemotaxis Assay:
-
Place the polycarbonate filter over the lower wells of the Boyden chamber.
-
Add the chemoattractant solutions to the lower wells. Include a negative control with medium only.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, carefully remove the filter.
-
Scrape off the non-migrated cells from the upper surface of the filter.
-
Fix and stain the migrated cells on the lower surface of the filter (e.g., with Diff-Quik stain).
-
Alternatively, for a higher-throughput method, label the neutrophils with a fluorescent dye like Calcein-AM before the assay. After incubation, quantify the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Count the number of migrated cells in several high-power fields for each condition or measure the fluorescence intensity.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the key steps of the in vitro neutrophil migration assay.
Caption: Workflow for the in vitro neutrophil migration assay.
Conclusion
The provided protocols and diagrams offer a comprehensive guide for researchers to investigate the inhibitory effects of this compound on neutrophil migration. By following these detailed methodologies, scientists can generate robust and reproducible data to further elucidate the anti-inflammatory mechanisms of this compound and evaluate its potential as a therapeutic agent for neutrophil-driven inflammatory diseases.
References
- 1. Neutrophil migration towards C5a and CXCL8 is prevented by non-steroidal anti-inflammatory drugs via inhibition of different pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TSG-6 inhibits neutrophil migration via direct interaction with the chemokine CXCL8 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fenspiride Solubility and Application Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of fenspiride in aqueous solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its solubility?
A1: Understanding the physicochemical properties of this compound is crucial for its effective use in aqueous solutions. This compound is a weak base with a pKa of approximately 8.97 for its strongest basic group. Its LogP value is around 1.42 to 1.6, indicating moderate lipophilicity. The hydrochloride salt of this compound is more commonly used in research due to its improved water solubility.
Q2: What are the recommended solvents for dissolving this compound hydrochloride?
A2: this compound hydrochloride exhibits good solubility in water and dimethyl sulfoxide (DMSO).[1] It is sparingly soluble in ethanol. For most in vitro cell culture experiments, preparing a concentrated stock solution in DMSO is a common practice.
Q3: What is the maximum solubility of this compound hydrochloride in common solvents?
A3: The solubility of this compound hydrochloride can vary slightly depending on the source and purity. However, the following values provide a general guideline.
| Solvent | Maximum Solubility (Hydrochloride Salt) | Molar Concentration (Approx.) | Notes |
| Water | 54 mg/mL[1] | 182 mM | Sonication is recommended to aid dissolution.[1] |
| DMSO | 9 - 14.8 mg/mL[1][2] | 30 - 50 mM | Gentle warming and sonication can facilitate dissolution. |
| Ethanol | < 1 mg/mL | < 3.4 mM | Considered sparingly soluble to insoluble. |
Q4: How does pH affect the solubility of this compound?
A4: As a weak base, this compound's solubility is pH-dependent. It is more soluble in acidic conditions where it is protonated. As the pH approaches and exceeds its pKa of ~8.97, the uncharged form predominates, leading to a decrease in aqueous solubility. Therefore, maintaining a slightly acidic to neutral pH is generally advisable for aqueous solutions.
Q5: What are the recommended storage conditions for this compound hydrochloride solutions?
A5: For long-term stability, it is recommended to store stock solutions of this compound hydrochloride at low temperatures.
| Solution Type | Storage Temperature | Duration |
| DMSO stock solution | -20°C | Up to 1 month[3] |
| DMSO stock solution | -80°C | Up to 6 months[3] |
| Aqueous solutions | 2-8°C | For short-term use (prepare fresh) |
It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
Issue 1: this compound hydrochloride is difficult to dissolve in water.
-
Solution:
-
Sonication: Use a bath sonicator to aid dissolution.[1] The ultrasonic waves help to break down powder aggregates and increase the surface area for solvation.
-
Gentle Warming: Gently warm the solution to 37°C.[3] This can increase the kinetic energy of the molecules and facilitate the dissolution process. Avoid excessive heat, which could lead to degradation.
-
pH Adjustment: Ensure the pH of your aqueous solution is slightly acidic. If you are using a buffered solution, check that the pH is below the pKa of this compound (~8.97).
-
Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
-
Explanation: This is a common issue when a drug that is highly soluble in an organic solvent is diluted into an aqueous medium where its solubility is lower. The localized high concentration of the drug upon initial mixing can exceed its aqueous solubility limit, causing it to precipitate.
-
Solutions:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform one or more intermediate dilutions in the buffer.
-
Rapid Mixing: While adding the stock solution, ensure vigorous vortexing or stirring of the aqueous medium to promote rapid dispersion and prevent localized high concentrations.
-
Lower Stock Concentration: If precipitation persists, consider preparing a less concentrated DMSO stock solution.
-
Pre-warming the Aqueous Medium: Gently warming the aqueous buffer or medium to 37°C before adding the DMSO stock can sometimes help maintain solubility.
-
Issue 3: I am observing unexpected or inconsistent results in my experiments.
-
Explanation: This could be due to the degradation of this compound in your solution. This compound is known to be unstable in strongly acidic, basic, and oxidative conditions.[4][5][6]
-
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh aqueous working solutions from a frozen stock on the day of the experiment.
-
Check Buffer Compatibility: Ensure your buffer system does not create an environment that promotes degradation (e.g., highly acidic or basic pH).
-
Protect from Light: While not extensively documented, it is good practice to protect drug solutions from prolonged exposure to light.
-
Monitor for Degradation Products: If you have access to analytical techniques like HPLC, you can check for the presence of known degradation products such as this compound N-oxide (FNO) and 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP).[4][5][6]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride powder (MW: 296.79 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 2.97 mg of this compound hydrochloride powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.
-
Once fully dissolved, aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[3]
-
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw a vial of the 10 mM this compound hydrochloride stock solution.
-
In a sterile tube, perform a 1:100 dilution of the stock solution into the pre-warmed cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium.
-
Immediately after adding the stock, vortex the solution vigorously for 10-15 seconds to ensure rapid and uniform mixing.
-
Use the 100 µM working solution immediately for your cell-based assay.
-
Note: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Visualizing this compound's Mechanism of Action
This compound exerts its anti-inflammatory and bronchodilatory effects through multiple mechanisms. The following diagrams illustrate some of the key signaling pathways it modulates.
Diagram Explanation:
This compound exhibits its anti-inflammatory properties through a multi-faceted approach. It acts as an antagonist at the H1-histamine receptor, thereby blocking histamine-induced activation of Phospholipase A2 (PLA2) and the subsequent production of pro-inflammatory mediators from arachidonic acid.[7] Furthermore, this compound inhibits phosphodiesterases (PDEs), particularly PDE3, PDE4, and PDE5.[8][9] This inhibition leads to an accumulation of cyclic AMP (cAMP).[7][8] Increased cAMP levels activate Protein Kinase A (PKA), which in turn can inhibit the IκB kinase (IKK) complex. The inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
References
- 1. This compound hydrochloride | Histamine Receptor | PDE | TargetMol [targetmol.com]
- 2. raybiotech.com [raybiotech.com]
- 3. glpbio.com [glpbio.com]
- 4. New approach for determination of the degradation products of this compound hydrochloride found in oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. [ENT inflammation and importance of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on human bronchial cyclic nucleotide phosphodiesterase isoenzymes: functional and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
Fenspiride Instability in Long-Term Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of fenspiride instability in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound with anti-inflammatory and bronchodilator properties. Its multifaceted mechanism of action includes antagonism of H1 histamine receptors, inhibition of the arachidonic acid pathway, and potential modulation of phosphodiesterases (PDEs) such as PDE3, PDE4, and PDE5.[1][2] It has been studied for its effects on respiratory diseases.[1][3][4][5][6]
Q2: Why is this compound unstable in aqueous solutions like cell culture media?
A2: this compound hydrochloride is susceptible to degradation under various conditions. Studies have shown that it degrades in acidic, basic, and oxidative environments.[7][8][9] This instability can lead to the formation of degradation products, primarily this compound N-oxide (FNO) and 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP), which may have different biological activities than the parent compound and could confound experimental results.[7][8][9]
Q3: What are the primary degradation products of this compound I should be aware of?
A3: The main degradation products of this compound are this compound N-oxide (FNO) and 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP).[7][8][9] The formation of these byproducts can occur during storage of improperly prepared stock solutions or during incubation in cell culture media.
Q4: How should I prepare and store this compound stock solutions for cell culture experiments?
A4: For optimal stability, this compound hydrochloride stock solutions should be prepared in a suitable solvent such as DMSO or sterile water at a high concentration.[2] It is recommended to prepare small aliquots to minimize freeze-thaw cycles. Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results between batches. | This compound degradation in stock solution or working solution. | Prepare fresh stock solutions of this compound regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect stock solutions from light. Prepare working solutions fresh from a stock solution for each experiment. |
| Loss of this compound activity over the course of a long-term experiment. | Instability of this compound in the cell culture medium at 37°C. | Replenish the cell culture medium with freshly prepared this compound-containing medium every 24-48 hours. Consider performing a time-course experiment to determine the rate of this compound degradation in your specific cell culture medium. |
| Unexpected or off-target effects observed in cells. | Accumulation of this compound degradation products with their own biological activities. | Monitor the concentration of this compound and its major degradation products (FNO and PHAP) in the cell culture supernatant over time using analytical methods like HPLC or LC-MS/MS. |
| Precipitation of this compound in the cell culture medium. | Poor solubility of this compound at the desired concentration or interaction with media components. | Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically <0.1%) and is consistent across all experimental conditions, including vehicle controls. Pre-warm the cell culture medium before adding the this compound stock solution. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Hydrochloride Stock Solutions
| Solvent | Storage Temperature | Maximum Recommended Storage Duration |
| DMSO | -20°C | 1 month |
| DMSO | -80°C | 6 months |
| Sterile Water | -20°C | 1 month |
| Sterile Water | -80°C | 6 months |
Table 2: Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Notes |
| pH | Degrades in acidic (pH < 4) and basic (pH > 8) conditions.[7][8][9] | Cell culture media are typically buffered around pH 7.4, but local pH changes in the microenvironment of the cells can occur. |
| Oxidizing Agents | Susceptible to oxidation.[7][8][9] | Some cell culture media components or cellular metabolic byproducts can be oxidative. |
| Temperature | Increased temperature accelerates degradation. | Standard cell culture incubation at 37°C will increase the rate of degradation compared to storage at lower temperatures. |
| Light | Potential for photodegradation. | Protect stock and working solutions from light by using amber vials or covering with foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.
-
Protocol 2: Long-Term this compound Treatment in Cell Culture
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
-
-
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
On the day of treatment, thaw a fresh aliquot of the this compound stock solution.
-
Prepare the this compound-containing medium by diluting the stock solution to the final desired concentration in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (e.g., 0.1%).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated groups.
-
Remove the old medium from the cells and replace it with the freshly prepared this compound-containing medium or vehicle control medium.
-
Return the cells to the incubator.
-
For long-term experiments, repeat steps 3-5 every 24 to 48 hours to ensure a consistent concentration of active this compound. The frequency of media changes should be optimized based on the stability of this compound in the specific cell culture system.
-
Protocol 3: Monitoring this compound and its Degradation Products by HPLC
-
Objective: To quantify the concentration of this compound and its major degradation products (FNO and PHAP) in cell culture supernatant over time.
-
Procedure Outline:
-
At specified time points during the long-term cell culture experiment, collect an aliquot of the cell culture supernatant from both this compound-treated and control wells.
-
Centrifuge the supernatant to remove any cells or debris.
-
Store the supernatant samples at -80°C until analysis.
-
Prepare a standard curve of this compound, FNO, and PHAP of known concentrations in the same cell culture medium used for the experiment.
-
Analyze the samples and standards using a validated reverse-phase HPLC method with UV detection. The specific chromatographic conditions (e.g., column, mobile phase, flow rate, and detection wavelength) should be optimized for the separation and detection of this compound and its degradation products.[7][8]
-
Visualizations
Caption: this compound's multi-target signaling pathway.
Caption: Workflow for long-term this compound cell culture experiments.
Caption: Logical consequences of this compound instability.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound hydrochloride | Histamine Receptor | PDE | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. mmpc.org [mmpc.org]
- 8. Utilization of mechanistic modelling and simulation to analyse this compound proarrhythmic potency - Role of physiological and other non-drug related parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fenspiride Dosage Optimization: A Technical Support Guide for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing fenspiride dosage in animal studies to achieve desired therapeutic effects while minimizing off-target toxicities.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target (therapeutic) effects of this compound?
A1: this compound is primarily recognized for its anti-inflammatory and bronchodilator properties.[1][2] Its mechanism is multifaceted, involving:
-
H1 Histamine Receptor Antagonism: It blocks H1 receptors, which are key in allergic reactions and inflammation.[1]
-
Inhibition of Inflammatory Pathways: It reduces the release of pro-inflammatory mediators such as cytokines and leukotrienes and inhibits the arachidonic acid pathway, decreasing the synthesis of prostaglandins and thromboxanes.[1]
-
Phosphodiesterase (PDE) Inhibition: Some studies suggest it may inhibit PDE4 and PDE5, which would contribute to its bronchodilator effects.[2]
-
Antitussive Properties: It has been shown to suppress cough, a common symptom in respiratory diseases.[1][3]
Q2: What are the critical off-target effects of this compound that researchers must monitor?
A2: The most significant off-target effect of this compound is cardiotoxicity, specifically the prolongation of the QT interval on an electrocardiogram (ECG).[4] This is caused by the blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[4][5] This severe side effect led to the withdrawal of this compound-based medicines from the market in many countries.[4][6] At high doses, this compound can also cause a profound hypotensive (blood pressure lowering) effect.[7]
Q3: Why is the hERG potassium channel so susceptible to blockade by this compound?
A3: The hERG channel possesses a unique structure with a large inner cavity and specific amino acid residues (like Tyrosine 652 and Phenylalanine 656) that create a high-affinity binding site for a wide variety of drugs, including this compound.[8][9][10] Drugs that bind here can physically obstruct the channel, impeding the flow of potassium ions that is crucial for the repolarization phase of the cardiac action potential. Disruption of this process prolongs the QT interval, increasing the risk of arrhythmias.[5][11]
Q4: How does the route of administration impact the effects of this compound in animal studies?
A4: The route of administration can significantly alter both the efficacy and the side-effect profile. For example, in guinea pigs, aerosolized this compound was as effective as intravenous administration in reversing bronchoconstriction but avoided the hypotensive side effects seen with the intravenous route.[7] Oral administration in guinea pigs at 60 mg/kg has been used to study systemic anti-inflammatory effects.[12] The choice of administration should align with the experimental goals, aiming for local delivery (e.g., aerosol for lung effects) when possible to minimize systemic exposure and off-target risks.
Troubleshooting Guides
Problem: I am observing cardiac abnormalities (e.g., prolonged QT interval) in my animal model.
Answer:
-
Immediate Dose Reduction: This is the most critical first step. The risk of QT prolongation is dose-dependent.
-
Confirm the Finding: Ensure ECGs are being recorded and analyzed correctly. Use a lead placement that provides a clear T-wave. The QT interval should be corrected for heart rate (QTc) using an appropriate formula for the species being studied.
-
Review Dosing Regimen: Are you using a dose that has been previously reported to have cardiac effects? (See Table 1). Consider if the dose is appropriate for the species, as pharmacokinetics can vary significantly.[13]
-
Switch Administration Route: If using systemic administration (e.g., intravenous, oral, intraperitoneal), consider if a localized route like aerosolization is feasible for your research question. This can reduce systemic exposure and cardiotoxicity.[7]
-
Monitor Electrolytes: Hypokalemia (low potassium) can potentiate the QT-prolonging effects of hERG-blocking drugs.[11] Ensure animals have normal electrolyte levels.
-
Cease the Experiment (If Necessary): If significant and persistent arrhythmias occur, ethically, the experiment should be terminated for that animal, and the protocol must be re-evaluated.
Problem: I am not observing the expected anti-inflammatory or bronchodilator effect.
Answer:
-
Verify Dose and Administration: Double-check your dose calculations and ensure the administration was performed correctly. For oral gavage, confirm the compound was delivered to the stomach. For aerosolization, verify the nebulizer is functioning and generating appropriately sized particles for lung deposition.[14]
-
Consider the Animal Model: Is the inflammatory or bronchoconstriction model you are using appropriate and sufficiently robust? For instance, this compound's effect on bronchoconstriction can be mediated by C-fibers, and if these are inactivated in your model (e.g., through prolonged exposure to an irritant), the drug's efficacy may be reduced.[15]
-
Timing of Administration: this compound was administered one hour prior to NO₂ inhalation in a rat COPD model.[15] The timing of drug administration relative to the inflammatory or bronchoconstrictive challenge is crucial. Review the literature for established protocols.
-
Check Compound Viability: Ensure the this compound solution is correctly prepared and has not degraded.
-
Dose Escalation (with Caution): It is possible the dose is too low. If you choose to escalate the dose, do so cautiously and incrementally, with concurrent and rigorous monitoring for off-target effects, especially cardiotoxicity.
Quantitative Data Summary
Table 1: Summary of this compound Dosages and Effects in Animal Studies
| Animal Model | Dosage | Route of Administration | Observed On-Target Effects | Observed Off-Target Effects / Notes | Reference |
| Rat (COPD Model) | 0.15 mg/kg | Esophageal Probe | Prevented bronchial constriction (mediated by C-fibers). | Lung tissue remained virtually unchanged. | [15] |
| Rat (COPD Model) | 15 mg/kg | Esophageal Probe | Prevented bronchial constriction (direct muscle relaxation). | After 60 days: Edema, hemorrhage, and hemosiderophages in lung tissue. | [15] |
| Guinea Pig (Endotoxemia) | 60 mg/kg | Oral | Reduced serum and BALF TNF-α; reduced lethality. | Data not specified. | [12] |
| Guinea Pig (Cough Model) | 1, 3, 10 mg/mL | Aerosol | Dose-dependent reduction in citric acid and capsaicin-induced cough. | Data not specified. | [3] |
| Guinea Pig (Bronchoconstriction) | 1 mg/kg | Intravenous | 45% reversal of citric acid-induced bronchoconstriction. | Hypotensive side-effect noted at high doses. | [3][7] |
| Guinea Pig (Bronchoconstriction) | 1 mg/mL | Aerosol | 58% reversal of capsaicin-induced bronchoconstriction. | Hypotensive side-effect was alleviated. | [3][7] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Bronchodilator Effects in Anesthetized Guinea Pigs
-
Objective: To evaluate the ability of this compound to reverse chemically-induced bronchoconstriction.
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).
-
Procedure:
-
Anesthetize the animal (e.g., with pentobarbitone).
-
Cannulate the trachea for artificial ventilation and the jugular vein for intravenous injections.
-
Measure airway resistance (Raw) using a suitable plethysmography system.
-
Induce a stable bronchoconstriction to increase baseline Raw using an aerosolized agonist like capsaicin (30 µmol/L) or citric acid.[3][7]
-
Once a stable, elevated Raw is achieved, administer this compound.
-
Continuously record Raw to measure the degree and duration of reversal of bronchoconstriction.
-
Concurrently, monitor blood pressure and ECG to detect hypotensive and cardiac off-target effects.
-
Protocol 2: Monitoring for Cardiac Off-Target Effects (ECG) in Rodents
-
Objective: To detect this compound-induced changes in cardiac electrical activity, particularly QT interval prolongation.
-
Animal Model: Rat or guinea pig.
-
Procedure:
-
Anesthetize the animal or use a telemetry system in conscious, free-moving animals for chronic studies.
-
Place subcutaneous ECG electrodes in a standard configuration (e.g., Lead II).
-
Record a stable baseline ECG for at least 15-30 minutes before drug administration.
-
Administer this compound at the desired dose and route.
-
Continuously record the ECG post-administration for a period determined by the drug's pharmacokinetics (for this compound, given its long half-life in humans, monitoring for several hours is advisable).[16]
-
Analyze the ECG recordings to measure heart rate, RR interval, and QT interval.
-
Calculate the heart rate-corrected QT interval (QTc) using a species-specific formula (e.g., Bazett's formula is often used but may not be ideal for rodents; species-specific linear regression formulas are preferred).
-
Compare post-dose QTc values to the baseline to identify any significant prolongation. Note any arrhythmias.
-
Visualizations
Caption: this compound's dual on-target and off-target signaling pathways.
Caption: Experimental workflow for this compound dose optimization.
Caption: Logic diagram for troubleshooting this compound experiments.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. clinicalpub.com [clinicalpub.com]
- 3. Antitussive and antibronchoconstriction actions of this compound in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withdrawal of marketing authorisations for this compound medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Effect of this compound on pulmonary function in the rat and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular determinants of hERG channel block by terfenadine and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scireq.com [scireq.com]
- 15. Effect of this compound on Bronchial Smooth Muscle of Rats with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single dose pharmacokinetics of this compound hydrochloride: phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected cardiovascular effects of fenspiride in vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the unexpected cardiovascular effects of fenspiride in vivo. The information is designed to assist scientists and drug development professionals in designing, executing, and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary unexpected cardiovascular effects observed with this compound?
The most significant cardiovascular risk associated with this compound is its potential to prolong the QT interval of the electrocardiogram (ECG).[1][2][3] This prolongation can lead to a serious and potentially fatal ventricular arrhythmia known as Torsades de Pointes (TdP).[1][2][4] These safety concerns were significant enough to lead to the withdrawal of this compound from the market in the European Union.[2] Additionally, high doses of this compound have been observed to cause profound hypotension in some animal models.[5]
Q2: What is the established molecular mechanism for this compound-induced QT prolongation?
The underlying mechanism for this compound's proarrhythmic effects is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][3][6] This channel is responsible for the rapid delayed rectifier potassium current (IKr), a critical component in the repolarization phase of the cardiac action potential.[7][8] By inhibiting the hERG channel, this compound delays ventricular repolarization, which manifests as a prolonged QT interval on the ECG.[3][8] The structure of this compound contains features, such as an aromatic ring and a basic amine center, that are known to be associated with hERG channel binding.[6]
Q3: I am observing significant QT prolongation in my animal model after this compound administration. How can I troubleshoot and confirm this is a direct drug effect?
First, ensure that your experimental setup is rigorously controlled. Verify the animal's baseline ECG is stable before dosing. It is crucial to rule out confounding variables that can also prolong the QT interval. These include:
-
Electrolyte Imbalances: Hypokalemia (low potassium) and hypomagnesemia can potentiate the QT-prolonging effects of drugs that block the IKr channel.[4][9] Ensure serum electrolyte levels are monitored and within the normal physiological range for the species.
-
Anesthesia: Certain anesthetics can have direct effects on cardiac ion channels and hemodynamics. If possible, use conscious, telemetered animals to avoid anesthetic artifacts. If anesthesia is necessary, choose an agent with minimal cardiovascular effects and ensure the depth of anesthesia is consistent across all animals.
-
Co-medications: If any other compounds are being administered, verify they are not known to affect the QT interval or inhibit CYP enzymes (like CYP3A4) that might be involved in this compound metabolism, potentially leading to higher-than-expected plasma concentrations.[3]
To confirm a direct effect, an in vitro hERG assay is the gold standard. Demonstrating that this compound blocks the hERG channel at relevant concentrations in a patch-clamp experiment would provide strong mechanistic evidence for your in vivo findings.
Q4: My in vivo results show high variability in QT interval measurements between subjects. What are the potential causes and solutions?
High variability can obscure the true effect of a compound. Consider the following potential causes:
-
Physiological Parameters: Heart rate, age, and gender can influence the QT interval.[1] It is essential to correct the QT interval for heart rate (using a species-specific formula, e.g., Bazett's or Fridericia's for humans, but specific ones are needed for other species) to get the corrected QT (QTc). Analyze data from different sexes separately if applicable.
-
Dosing and Pharmacokinetics (PK): Inconsistent drug administration or variable absorption can lead to different plasma concentrations and thus variable pharmacodynamic (PD) effects. Measure plasma concentrations of this compound at the time of ECG recording to establish a PK/PD relationship.
-
Animal Stress: Stress can elevate heart rate and alter autonomic tone, affecting ECG parameters. Ensure animals are properly acclimatized to the experimental environment and handling procedures.
Q5: I'm observing significant hypotension in my rat model at high doses. Is this related to the proarrhythmic risk?
The profound hypotensive action seen with high doses of this compound in rats appears to be a separate pharmacological effect.[5] While severe hypotension can induce reflex tachycardia, which complicates QT analysis, it is not the primary mechanism of proarrhythmia. The proarrhythmic risk is directly linked to the blockade of cardiac potassium channels.[8] However, it is an important cardiovascular effect to monitor, as it can be a dose-limiting toxicity and a confounding factor in safety pharmacology studies. This compound is also known to have alpha-1-adrenolytic activity, which could contribute to vasodilation and hypotension.[10]
Troubleshooting Guide for In Vivo this compound Studies
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| No significant QT prolongation observed | 1. Insufficient dose/exposure.2. Animal model lacks sensitivity (species differences).3. Incorrect ECG analysis or QT correction formula. | 1. Perform a dose-response study. Correlate ECG changes with plasma drug concentrations.2. Consider using a model known for sensitivity to hERG blockers (e.g., canine).3. Use validated software for ECG analysis and a species-appropriate heart rate correction formula. |
| High mortality in high-dose groups | 1. Onset of Torsades de Pointes (TdP).2. Severe hypotension leading to cardiovascular collapse.[5]3. Other non-cardiac toxicity. | 1. Continuously monitor ECG to capture arrhythmic events. Reduce the highest dose.2. Monitor blood pressure concurrently with ECG.[11]3. Perform full necropsy and histopathology to identify other organ toxicities. |
| Baseline QT values are unstable | 1. Insufficient animal acclimatization.2. Anesthetic effects.3. Poor quality ECG signal (noise, motion artifact). | 1. Allow for a longer acclimatization period before baseline recordings.2. If possible, use conscious telemetered animals. If not, ensure a stable plane of anesthesia.3. Check electrode placement and skin contact. Ensure proper grounding and shielding of the setup. |
| Arrhythmias observed only in combination with another drug | 1. Pharmacodynamic interaction (both drugs prolong QT).2. Pharmacokinetic interaction (co-administered drug increases this compound exposure).[3] | 1. Test each drug individually to establish its standalone effect profile.2. Measure this compound plasma concentrations with and without the co-administered drug to check for PK interactions. |
Quantitative Data Summary
Table 1: Summary of this compound's In Vivo Cardiovascular Profile
| Parameter | Effect | Animal Model | Observations & Notes |
| QT Interval | Prolongation | Multiple (implied by clinical data and nonclinical studies)[2] | The primary safety concern, linked to TdP risk.[1][2] Effect is dose-dependent. |
| Heart Rhythm | Proarrhythmic (TdP) | Implied from QT prolongation risk[1][2] | TdP is a polymorphic ventricular tachycardia initiated by delayed repolarization.[4] |
| Blood Pressure | Hypotension | Rat | A profound hypotensive action was observed at high doses.[5] |
| Pulmonary Circulation | Poor Vasodilation | Rat (isolated perfused lung) | Showed only a small reversal of hypoxia-induced pulmonary hypertension.[5] |
Detailed Experimental Protocols
Protocol 1: In Vivo Cardiovascular Assessment in a Conscious Telemetered Canine Model
This protocol is designed to assess the effects of this compound on ECG and hemodynamic parameters. The canine model is often used for cardiovascular safety assessment due to its physiological similarity to humans.
-
Animal Preparation:
-
Surgically implant telemetry transmitters (e.g., DSI L11 series) in adult beagle dogs according to the manufacturer's instructions. The device should be capable of measuring at a minimum a Lead II ECG, body temperature, and activity.
-
Allow for a minimum of a 2-week post-operative recovery period.
-
-
Acclimatization and Baseline Recording:
-
Acclimatize animals to the study environment and dosing procedures (e.g., sham dosing).
-
Record at least 24 hours of continuous baseline telemetry data to establish diurnal rhythms and stable baseline cardiovascular parameters.
-
-
Study Design:
-
Use a Latin Square or crossover design where each animal receives a vehicle and at least three ascending doses of this compound.
-
Include a positive control known to prolong the QT interval (e.g., dofetilide, moxifloxacin) to validate model sensitivity.
-
Ensure a sufficient washout period (at least 7 half-lives) between dosing sessions.
-
-
Dosing and Data Collection:
-
Administer this compound via the intended clinical route (e.g., oral gavage).
-
Continuously record telemetry data from at least 1 hour pre-dose to 24 hours post-dose.
-
Collect blood samples for pharmacokinetic analysis at pre-dose, and multiple timepoints post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours) to correlate drug concentration with cardiovascular effects.
-
-
Data Analysis:
-
Analyze ECG data using a validated software package. Measure RR interval, PR interval, QRS duration, and QT interval.
-
Correct the QT interval for heart rate using a dog-specific correction formula (e.g., Van de Water's).
-
Calculate the change from baseline (Δ) and the change from time-matched vehicle (ΔΔ) for all parameters.
-
Correlate ΔΔQTc with plasma this compound concentrations to establish an exposure-response relationship.
-
Protocol 2: In Vitro hERG Channel Assay using Manual Patch-Clamp Electrophysiology
This protocol determines the direct inhibitory effect of this compound on the hERG channel.
-
Cell Culture:
-
Use a mammalian cell line (e.g., HEK-293 or CHO) stably expressing the hERG (KCNH2) channel.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2) in the appropriate medium. Passage cells 2-3 days before the experiment.
-
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier, digitizer, and data acquisition software.
-
Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 5 EGTA, 10 HEPES, 5 ATP-Mg salt (pH adjusted to 7.2 with KOH).
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2-5 seconds to activate and inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current, which is used for analysis.
-
Repeat this voltage clamp step at a steady frequency (e.g., every 15 seconds) until a stable baseline current is achieved.
-
-
Compound Application:
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the external solution. The final DMSO concentration should be ≤0.1%.
-
Apply the vehicle solution first to establish a stable baseline.
-
Sequentially apply increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) to the cell, allowing the current to reach a steady-state block at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Normalize the current at each this compound concentration to the baseline (vehicle) current.
-
Plot the percent inhibition against the log of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Visualizations
Caption: Mechanism of this compound-induced QT prolongation.
Caption: Workflow for investigating this compound cardiotoxicity.
Caption: Logic diagram for troubleshooting variable QT data.
References
- 1. Utilization of mechanistic modelling and simulation to analyse this compound proarrhythmic potency - Role of physiological and other non-drug related parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withdrawal of marketing authorisations for this compound medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 3. drug-card.io [drug-card.io]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. Effect of this compound on pulmonary function in the rat and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-induced QT-interval prolongation and proarrhythmic risk in the treatment of atrial arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [ENT inflammation and importance of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Bench to Bedside: Translational Approaches to Cardiotoxicity in Breast Cancer, Lung Cancer, and Lymphoma Therapies [mdpi.com]
How to control for fenspiride's alpha-1-adrenolytic activity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenspiride, focusing on how to control for its alpha-1-adrenolytic activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound's alpha-1-adrenolytic activity?
A1: this compound is known to possess multiple pharmacological activities, including anti-inflammatory and antihistamine effects.[1][2][3][4] In addition to these properties, this compound also acts as an antagonist at alpha-1 adrenergic receptors, an effect referred to as alpha-1-adrenolytic activity.[2][4] This means it can block the signaling of endogenous catecholamines like norepinephrine and epinephrine at these receptors.
Q2: Why is it important to control for this activity in my experiments?
A2: Alpha-1 adrenergic receptors are involved in a wide range of physiological processes, including the regulation of blood pressure, smooth muscle contraction, and various cellular signaling pathways.[5][6] If the experimental goal is to investigate this compound's other properties, such as its anti-inflammatory or bronchodilator effects, the alpha-1-adrenolytic activity can act as a confounding variable.[3][7] Controlling for this activity is crucial to accurately attribute the observed effects to the intended mechanism of action under investigation.
Q3: How can I experimentally isolate or control for this compound's alpha-1-adrenolytic effects?
A3: There are two primary strategies:
-
Pharmacological Blockade: Use a selective alpha-1 adrenergic antagonist, such as prazosin, to block the alpha-1 adrenergic receptors before applying this compound. If the effects of this compound are still observed in the presence of the blocker, it suggests that these effects are independent of its alpha-1-adrenolytic activity.
-
Competitive Agonism: Use a selective alpha-1 adrenergic agonist, like phenylephrine, to compete with this compound at the receptor. If the effects of this compound can be overcome by increasing concentrations of the agonist, it provides evidence for a mechanism involving alpha-1 adrenergic antagonism.
Q4: What are the typical concentrations of prazosin and phenylephrine to use?
A4: The optimal concentration will depend on the specific cell type or animal model. However, based on published studies, starting concentrations can be estimated. For in vitro cell culture experiments, prazosin is often used in the range of 0.5 - 2 mg/kg (i.p.) in rats.[8] For phenylephrine, in vitro concentrations can range from nanomolar to micromolar, depending on the desired level of receptor activation.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent or unexpected results when using this compound.
-
Possible Cause: this compound's multiple activities (alpha-1-adrenolytic, antihistamine, anti-inflammatory) are influencing the results in a complex manner.[1][3][4]
-
Troubleshooting Steps:
-
Isolate the Alpha-1 Effect: Pre-incubate your cells with a selective alpha-1 antagonist like prazosin before adding this compound. This will block the alpha-1 adrenergic receptors and allow you to observe the effects of this compound that are independent of this pathway.
-
Control for Histamine Effects: If your cell type expresses H1 receptors, consider pre-incubating with an H1 antagonist (that is not this compound) to isolate the non-histaminergic effects.
-
Dose-Response Curves: Generate dose-response curves for this compound in the presence and absence of selective antagonists to better understand the contribution of each pathway.
-
Issue 2: Difficulty in demonstrating this compound's alpha-1-adrenolytic activity.
-
Possible Cause: The experimental system may not be sensitive enough to detect alpha-1 adrenergic signaling, or the chosen endpoint may not be appropriate.
-
Troubleshooting Steps:
-
Use a Positive Control: First, confirm that your system responds to a known alpha-1 agonist like phenylephrine. You should observe a measurable response, such as an increase in intracellular calcium.[9]
-
Optimize Agonist Concentration: Determine the EC50 (half-maximal effective concentration) of phenylephrine in your system. This will help you choose an appropriate concentration to use for competition assays with this compound.
-
Select a Relevant Readout: Measure a downstream signaling event known to be mediated by alpha-1 adrenergic receptors, such as intracellular calcium mobilization or activation of specific kinases.[10]
-
In Vivo Experiments
Issue 1: this compound administration leads to unexpected changes in blood pressure.
-
Possible Cause: The alpha-1-adrenolytic activity of this compound is causing vasodilation and a drop in blood pressure, which may confound the interpretation of its effects on other systems.[5]
-
Troubleshooting Steps:
-
Pharmacological Blockade: Administer a selective alpha-1 antagonist like prazosin prior to this compound to block the hypotensive effects.[11][12]
-
Monitor Cardiovascular Parameters: Continuously monitor blood pressure and heart rate throughout the experiment to understand the hemodynamic effects of this compound.[13][14][15]
-
Dose Adjustment: If possible, use the lowest effective dose of this compound to minimize its cardiovascular side effects while still observing the desired therapeutic effect.
-
Issue 2: Difficulty in separating the anti-inflammatory and alpha-1-adrenolytic effects of this compound in an animal model of inflammation.
-
Possible Cause: Both pathways may contribute to the overall observed effect, making it difficult to dissect their individual contributions.
-
Troubleshooting Steps:
-
Combination Therapy: In one group of animals, co-administer this compound with a selective alpha-1 agonist like phenylephrine. If the anti-inflammatory effect of this compound is diminished, it suggests a role for its alpha-1-adrenolytic activity.
-
Use of Selective Antagonists: In another group, pre-treat with a selective alpha-1 antagonist like prazosin before administering the inflammatory stimulus and this compound. If the anti-inflammatory effect of this compound is still present, it points towards a mechanism independent of alpha-1 blockade.
-
Measure Specific Markers: Analyze biomarkers specific to both inflammation (e.g., cytokines, immune cell infiltration) and alpha-1 adrenergic signaling (e.g., downstream kinase phosphorylation in relevant tissues).
-
Data Presentation
Table 1: Pharmacological Tools for Investigating this compound's Alpha-1-Adrenolytic Activity
| Compound | Target | Action | Typical In Vitro Concentration | Typical In Vivo Dose (Rat) |
| This compound | Alpha-1 Adrenergic Receptor, H1 Histamine Receptor, etc. | Antagonist | Variable (depends on experiment) | Variable (depends on experiment) |
| Prazosin | Alpha-1 Adrenergic Receptor | Selective Antagonist | 10 nM - 1 µM | 0.5 - 2 mg/kg (i.p.)[8] |
| Phenylephrine | Alpha-1 Adrenergic Receptor | Selective Agonist | 1 nM - 100 µM | Variable (depends on experiment) |
Experimental Protocols
In Vitro Protocol: Assessing this compound's Alpha-1-Adrenolytic Activity via Intracellular Calcium Mobilization
This protocol outlines a method to determine if this compound can inhibit the intracellular calcium increase induced by the alpha-1 agonist phenylephrine in a cell line expressing alpha-1 adrenergic receptors.
Materials:
-
Cells expressing alpha-1 adrenergic receptors (e.g., HEK293 cells transfected with the receptor)
-
This compound
-
Prazosin (as a positive control for alpha-1 antagonism)
-
Phenylephrine
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[16][17][18]
-
Appropriate cell culture medium and buffers
-
Fluorometric plate reader or fluorescence microscope
Methodology:
-
Cell Culture and Dye Loading:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with a suitable buffer to remove excess dye.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and prazosin.
-
Pre-incubate the cells with different concentrations of this compound or prazosin for a predetermined time (e.g., 15-30 minutes). Include a vehicle control group.
-
-
Stimulation and Measurement:
-
Add a concentration of phenylephrine that elicits a sub-maximal response (e.g., EC80) to all wells simultaneously.
-
Immediately begin measuring the fluorescence intensity over time using a plate reader or microscope. The change in fluorescence corresponds to the change in intracellular calcium concentration.[9][10]
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the phenylephrine-induced calcium response as a function of the this compound or prazosin concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) of this compound and prazosin to quantify their antagonistic potency.
-
In Vivo Protocol: Evaluating the Impact of this compound's Alpha-1-Adrenolytic Activity on Blood Pressure in Rats
This protocol describes a method to measure the effect of this compound on blood pressure and how to determine if this effect is mediated by alpha-1 adrenergic receptors.
Materials:
-
This compound
-
Prazosin
-
Phenylephrine
-
Anesthetic (e.g., urethane or isoflurane)
-
Catheters for arterial and venous cannulation
-
Saline solution (vehicle)
Methodology:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.[14]
-
Allow the animal to stabilize, and record baseline blood pressure and heart rate.
-
-
Experimental Groups:
-
Group 1 (Vehicle + this compound): Administer saline (vehicle) followed by a dose of this compound.
-
Group 2 (Prazosin + this compound): Administer a dose of prazosin to block alpha-1 receptors, followed by the same dose of this compound.[12]
-
Group 3 (this compound + Phenylephrine): Administer this compound, and once a stable change in blood pressure is observed, administer phenylephrine to see if the this compound-induced effect can be reversed.
-
-
Drug Administration and Measurement:
-
Administer the drugs intravenously via the jugular vein catheter.
-
Continuously record mean arterial pressure (MAP) and heart rate throughout the experiment.
-
-
Data Analysis:
-
Calculate the change in MAP and heart rate from baseline for each experimental condition.
-
Compare the effects of this compound in the presence and absence of prazosin to determine the contribution of alpha-1 adrenergic blockade to its cardiovascular effects.
-
Analyze the ability of phenylephrine to reverse the effects of this compound.
-
Mandatory Visualizations
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and this compound's Antagonistic Action.
Caption: Experimental Workflow to Isolate this compound's Alpha-1-Adrenolytic Activity In Vitro.
References
- 1. pillintrip.com [pillintrip.com]
- 2. [ENT inflammation and importance of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicalpub.com [clinicalpub.com]
- 4. Medicinal Effect of this compound Hydrochloride_Chemicalbook [chemicalbook.com]
- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 7. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Changes of intracellular calcium concentrations by phenylephrine in renal arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Prazosin, an alpha 1-adrenergic receptor antagonist, suppresses experimental autoimmune encephalomyelitis in the Lewis rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of acute administration of prazosin on blood pressure, heart rate and plasma renin level in the conscious normotensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iworx.com [iworx.com]
- 14. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bu.edu [bu.edu]
- 17. activeconceptsllc.com [activeconceptsllc.com]
- 18. journals.physiology.org [journals.physiology.org]
Technical Support Center: Mitigating Fenspiride-Induced Cytotoxicity in Primary Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating fenspiride-induced cytotoxicity in primary cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: While this compound was withdrawn from the market due to its potential to cause cardiac QT prolongation by blocking hERG channels, its cytotoxicity in other primary cell lines is likely linked to the induction of oxidative stress and mitochondrial dysfunction.[1][2][3] Although direct studies on non-cardiac primary cells are limited, it is hypothesized that this compound may increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[4]
Q2: What are the common assays to measure this compound-induced cytotoxicity?
A2: Several assays can be used to quantify cytotoxicity. The most common include:
-
MTT Assay: Measures metabolic activity, which decreases in the presence of a cytotoxic agent.[5][6][7][8]
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.[9][10][11][12]
-
Calcein-AM/Propidium Iodide (PI) Staining: A dual-staining method that identifies live cells (green fluorescence from Calcein-AM) and dead cells (red fluorescence from PI).[13][14][15][16][17]
Q3: Can this compound-induced cytotoxicity be mitigated?
A3: Yes, based on the presumed mechanism of oxidative stress, antioxidants have shown promise in mitigating drug-induced cytotoxicity in various primary cell lines.[18][19][20][21][22][23][24][25] Agents like N-acetylcysteine (NAC) and resveratrol can help reduce cellular damage by scavenging ROS and supporting endogenous antioxidant defenses.[18][19][26][27][28][29][30]
Q4: What are recommended starting concentrations for mitigating agents?
A4: The optimal concentration will vary depending on the primary cell line and experimental conditions. However, based on published studies, the following are suggested starting ranges for two common antioxidants:
| Mitigating Agent | Primary Cell Line | Recommended Starting Concentration Range | Reference |
| N-acetylcysteine (NAC) | Primary Hepatocytes | 100 µM - 10 mM | [18][23] |
| Resveratrol | Primary Neurons | 15 µM - 100 µM | [26][27] |
Q5: Which primary cell lines are most relevant for studying this compound cytotoxicity?
A5: Given this compound's use in respiratory diseases, primary human bronchial epithelial cells would be highly relevant.[31] Additionally, to investigate off-target effects, primary hepatocytes are a good model as the liver is a major site of drug metabolism and potential toxicity.[18][19][20][21][22][23][24][25]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Perform a cell count for each experiment and plate the same number of viable cells per well.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the bottom. Use a new tip for each condition.
-
Issue 2: No significant cytotoxicity observed even at high this compound concentrations.
-
Possible Cause: Insufficient incubation time.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for observing a cytotoxic effect.
-
-
Possible Cause: The chosen primary cell line is resistant to this compound.
-
Solution: Consider using a different primary cell line that may be more sensitive. If possible, use a positive control known to induce cytotoxicity in your chosen cell line to validate the assay.
-
-
Possible Cause: this compound degradation.
-
Solution: Prepare fresh this compound solutions for each experiment. Protect the stock solution from light and store it at the recommended temperature.
-
Issue 3: Antioxidant treatment does not mitigate cytotoxicity.
-
Possible Cause: Suboptimal antioxidant concentration.
-
Solution: Perform a dose-response experiment with the antioxidant to determine the most effective concentration. Refer to the table above for suggested starting ranges.
-
-
Possible Cause: The primary mechanism of cytotoxicity is not oxidative stress.
-
Possible Cause: Timing of antioxidant addition.
-
Solution: In most protocols, pre-treatment with the antioxidant before this compound exposure is most effective.[26] Experiment with different pre-incubation times (e.g., 1, 2, or 4 hours).
-
Signaling Pathways and Experimental Workflows
Caption: Proposed pathway of this compound-induced cytotoxicity and antioxidant intervention.
Caption: Experimental workflow for assessing this compound cytotoxicity and mitigation.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing this compound-induced cytotoxicity in primary adherent cells (e.g., hepatocytes) in a 96-well plate format.
Materials:
-
Primary cells in culture
-
This compound stock solution
-
Antioxidant stock solution (e.g., NAC or Resveratrol)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment (Optional): If testing a mitigating agent, remove the medium and add fresh medium containing the desired concentration of the antioxidant. Incubate for 1-4 hours.
-
This compound Treatment: Remove the medium (or antioxidant-containing medium) and add fresh medium with various concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Read the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of LDH from cells with damaged plasma membranes.
Materials:
-
Treated cells in a 96-well plate (from Protocol 1, steps 1-4)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Prepare Controls: Set up three control wells for each condition:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the kit's lysis buffer 45 minutes before the assay.
-
Medium background: Medium only.
-
-
Sample Collection: After the incubation period with this compound, centrifuge the plate at 250 x g for 3 minutes.[12]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well.[12]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[12]
-
Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
Protocol 3: Calcein-AM/Propidium Iodide (PI) Staining for Live/Dead Cell Visualization
This protocol allows for the simultaneous fluorescent staining of viable (green) and dead (red) cells.
Materials:
-
Treated cells in a 96-well plate or on coverslips
-
Calcein-AM stock solution (1-5 mM in DMSO)[16]
-
Propidium Iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare Staining Solution: Prepare a working staining solution by diluting Calcein-AM (final concentration 2 µM) and PI (final concentration 3 µM) in PBS.[14]
-
Wash Cells: After this compound treatment, gently wash the cells twice with PBS.
-
Staining: Add 100 µL of the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[15][16]
-
Visualization:
-
Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for green (Calcein) and red (PI) fluorescence.
-
Flow Cytometry: Detach cells (if adherent) and analyze the cell suspension on a flow cytometer to quantify the percentage of live and dead cells.[14]
-
References
- 1. Drug-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]
- 3. Effects of mid-respiratory chain inhibition on mitochondrial function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [ENT inflammation and importance of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH Cytotoxicity Assay [3hbiomedical.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cellink.com [cellink.com]
- 14. media.cellsignal.cn [media.cellsignal.cn]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 17. ptglab.com [ptglab.com]
- 18. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. N-Acetylcysteine for the Management of Non-Acetaminophen Drug-Induced Liver Injury in Adults: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antioxidants protect primary rat hepatocyte cultures against acetaminophen-induced DNA strand breaks but not against acetaminophen-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antioxidant nitroxides protect hepatic cells from oxidative stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Resveratrol protects primary cortical neuron cultures from transient oxygen-glucose deprivation by inhibiting MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. s3.amazonaws.com [s3.amazonaws.com]
- 30. Resveratrol Inhibits β-Amyloid-Induced Neuronal Apoptosis through Regulation of SIRT1-ROCK1 Signaling Pathway | PLOS One [journals.plos.org]
- 31. go.drugbank.com [go.drugbank.com]
- 32. Induction of apoptosis by fenretinide in tumor cell lines correlates with DLX2, DLX3 and DLX4 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental protocols to isolate fenspiride's anti-muscarinic action
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining experimental protocols to specifically isolate and characterize the anti-muscarinic properties of fenspiride. Given this compound's complex pharmacology, which includes interactions with multiple receptors and ion channels, a systematic approach is crucial for obtaining clear and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target effects of this compound?
A1: this compound is recognized for its anti-inflammatory and bronchodilator effects. While its anti-muscarinic action is a plausible mechanism for some of its therapeutic effects, it exhibits a broad pharmacological profile.[1] Notably, this compound also acts as a histamine H1 receptor antagonist and an alpha-1 adrenoceptor antagonist.[2] Furthermore, a significant safety concern that led to its market withdrawal in the European Union is its potential to block the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[3]
Q2: Why is it challenging to isolate the anti-muscarinic effects of this compound?
A2: The primary challenge lies in this compound's "off-target" activities. Histamine H1 and alpha-1 adrenergic receptors are also G-protein coupled receptors (GPCRs) that can trigger intracellular signaling pathways that may overlap or interfere with muscarinic receptor signaling. For instance, both muscarinic M1/M3/M5 and histamine H1 receptors can signal through the Gq pathway, leading to phospholipase C activation and an increase in intracellular calcium. Therefore, observing a particular cellular response after this compound application does not, in itself, confirm an anti-muscarinic mechanism.
Q3: What are the key experimental systems to study this compound's anti-muscarinic action?
A3: Two primary types of assays are recommended:
-
Radioligand Binding Assays: These assays directly measure the affinity of this compound for muscarinic receptors by assessing its ability to displace a known radiolabeled muscarinic antagonist. This method provides a quantitative measure of binding affinity (Ki).
-
Functional Assays: These experiments measure the physiological or cellular response to muscarinic receptor activation in the presence and absence of this compound. Examples include isolated tissue preparations (e.g., guinea pig ileum contraction) or cell-based assays measuring second messenger production (e.g., cAMP, inositol phosphates) or reporter gene activation.
Q4: How can I be sure that the observed effect in my functional assay is due to this compound's action on muscarinic receptors and not its other targets?
A4: To ensure specificity, it is essential to pharmacologically block the other known receptors that this compound interacts with. This involves pre-treating your experimental system with selective antagonists for histamine H1 and alpha-1 adrenergic receptors at concentrations that are known to be effective at blocking these receptors without affecting muscarinic signaling.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in functional assays.
| Possible Cause | Troubleshooting Step |
| Interference from off-target effects | Pre-incubate the tissue or cells with a selective histamine H1 antagonist (e.g., mepyramine) and a selective alpha-1 adrenergic antagonist (e.g., prazosin) at concentrations at least 10-fold higher than their respective Ki values before adding this compound and the muscarinic agonist. |
| Cell or tissue viability issues | Ensure proper handling and maintenance of the experimental preparation. For isolated tissues, maintain physiological temperature and oxygenation. For cell cultures, check for signs of stress or death. |
| Agonist concentration is not optimal | Perform a full dose-response curve for the muscarinic agonist in your system to determine the EC50 and use a concentration at or near the EC80 for antagonist studies to ensure a robust and reproducible response. |
| Incorrect incubation times | Optimize the incubation time for this compound and the muscarinic agonist. Ensure that the system has reached equilibrium before taking measurements. |
Issue 2: this compound shows lower than expected potency as a muscarinic antagonist.
| Possible Cause | Troubleshooting Step |
| Presence of endogenous agonists | Ensure thorough washing of isolated tissues to remove any endogenous acetylcholine. In cell culture, consider using serum-free media during the experiment to minimize interference. |
| Receptor subtype specificity | This compound may have different affinities for the five muscarinic receptor subtypes (M1-M5). Characterize the subtype(s) present in your experimental system and consider using subtype-selective muscarinic agonists and antagonists as controls. |
| Assay conditions affecting drug binding | Check the pH and ionic strength of your buffers, as these can influence drug-receptor interactions. |
Data Presentation: Comparative Binding Affinities
| Compound | Muscarinic Receptors (Ki) | Histamine H1 Receptor (Ki) | Alpha-1 Adrenergic Receptor (Ki) | hERG Channel (IC50) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Atropine (control) | High Affinity (nM range) | Low Affinity | Low Affinity | Low Affinity |
| Mepyramine (control) | Low Affinity | High Affinity (nM range) | Low Affinity | Variable |
| Prazosin (control) | Low Affinity | Low Affinity | High Affinity (nM range) | Variable |
| Terfenadine (control) | Low Affinity | High Affinity | Low Affinity | High Affinity (nM range) |
Note: The aim is to demonstrate that any anti-muscarinic effect of this compound is observed at concentrations where it has minimal activity at other receptors.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
This compound stock solution.
-
Atropine (for determining non-specific binding).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand (at a concentration near its Kd), and either this compound dilution, vehicle, or a high concentration of atropine (for non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Isolated Guinea Pig Ileum Functional Assay
This classic organ bath experiment assesses the ability of this compound to antagonize acetylcholine-induced smooth muscle contraction.
Materials:
-
Male guinea pig.
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6), aerated with 95% O2 / 5% CO2.
-
Organ bath with an isometric force transducer.
-
Acetylcholine (ACh) stock solution.
-
This compound stock solution.
-
Selective antagonists for H1 (e.g., mepyramine) and alpha-1 (e.g., prazosin) receptors.
Procedure:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Mount a 2-3 cm segment of the ileum in the organ bath containing Tyrode's solution at 37°C.
-
Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1g, with regular washes.
-
To isolate the muscarinic response, pre-treat the tissue with mepyramine (e.g., 1 µM) and prazosin (e.g., 1 µM) for at least 20 minutes.
-
Obtain a cumulative concentration-response curve for ACh to establish a baseline.
-
Wash the tissue thoroughly and allow it to return to baseline.
-
Incubate the tissue with a specific concentration of this compound for a predetermined time (e.g., 20-30 minutes).
-
In the continued presence of this compound, obtain a second cumulative concentration-response curve for ACh.
-
Repeat steps 6-8 with different concentrations of this compound.
-
Analyze the data by comparing the EC50 values of ACh in the absence and presence of this compound to determine the potency of this compound as a muscarinic antagonist (e.g., by Schild analysis to calculate the pA2 value).
Visualizations
Caption: Muscarinic M1/M3/M5 receptor signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Adjusting for Fenspiride's Impact on Cyclic AMP in Signaling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating signaling pathways affected by fenspiride, with a specific focus on its impact on cyclic AMP (cAMP).
Troubleshooting Guides
Problem 1: Unexpectedly High or Prolonged cAMP Levels
Possible Cause: this compound is a known inhibitor of phosphodiesterases (PDEs), particularly PDE3, PDE4, and PDE5.[1][2][3] Inhibition of these enzymes prevents the breakdown of cAMP, leading to its accumulation.
Solution:
-
Titrate this compound Concentration: Perform a dose-response curve to determine the optimal concentration of this compound that elicits the desired effect without saturating the cAMP signal.
-
Time-Course Experiment: Measure cAMP levels at multiple time points after this compound treatment to understand the kinetics of cAMP accumulation and degradation.
-
Use a Non-Selective PDE Inhibitor as a Positive Control: Employ a well-characterized, non-selective PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to establish a baseline for maximal cAMP accumulation in your system.[4] This will help in interpreting the magnitude of this compound's effect.
-
Consider Cell Type: The expression levels of different PDE isoforms can vary between cell types.[5] Be aware of the specific PDE isoforms present in your experimental model.
Problem 2: Difficulty in Isolating this compound's Effect on cAMP from its Other Pharmacological Activities
Possible Cause: this compound is a multi-target drug with known antagonist activity at H1-histamine and alpha-1 adrenergic receptors.[1][6] These receptor systems can also modulate cAMP signaling, either directly or through crosstalk with other pathways.
Solution:
-
Use Specific Receptor Antagonists: To block the effects of this compound on histamine or adrenergic receptors, pre-treat cells with specific antagonists for these receptors before adding this compound. For example, use a well-characterized H1 receptor antagonist that does not affect PDE activity.
-
Employ a "Clean" PDE Inhibitor: Compare the effects of this compound to a more selective PDE4 inhibitor (e.g., rolipram) or a selective PDE3 inhibitor to dissect the contribution of each PDE to the observed phenotype.
-
Knockdown or Knockout of Receptors: In genetically tractable systems, use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the H1-histamine or alpha-1 adrenergic receptors to specifically assess the PDE-mediated effects of this compound.
-
Measure Downstream Effectors: Analyze the activation of downstream targets of cAMP signaling that are specific to certain pathways. For example, assess the phosphorylation of PKA substrates.
Problem 3: High Variability in cAMP Assay Results
Possible Cause: High variability can stem from several factors, including cell handling, assay conditions, and the inherent multi-target nature of this compound.
Solution:
-
Optimize Cell Density: Titrate the number of cells per well to ensure the cAMP signal falls within the linear range of the detection assay.[4]
-
Consistent Cell Culture Conditions: Maintain consistent cell passage numbers and confluency to minimize biological variability.
-
Include Proper Controls: Always include vehicle-treated controls, positive controls (e.g., forskolin to directly activate adenylyl cyclase, or a known PDE inhibitor), and negative controls.
-
Assay-Specific Troubleshooting: Refer to the manufacturer's troubleshooting guide for the specific cAMP assay kit being used (e.g., HTRF, ELISA, FRET).[4] Common issues can include inappropriate antibody dilutions or incubation times.
Quantitative Data Summary
| Target | This compound Inhibition (-logIC50) | Reference |
| Phosphodiesterase 3 (PDE3) | 3.44 | [2][3] |
| Phosphodiesterase 4 (PDE4) | 4.16 | [2][3] |
| Phosphodiesterase 5 (PDE5) | ~3.8 | [1][2][3] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Key Experiment: Measurement of Intracellular cAMP Levels
This protocol is a general guideline for measuring intracellular cAMP levels using a competitive immunoassay (e.g., ELISA-based kit).
Materials:
-
Cell line of interest
-
This compound
-
Forskolin (positive control)
-
IBMX (positive control, non-selective PDE inhibitor)
-
Cell lysis buffer (provided with the cAMP kit)
-
cAMP assay kit (e.g., from Cayman Chemical, Enzo Life Sciences, etc.)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Pre-treatment (Optional): To dissect receptor-mediated effects, pre-incubate cells with specific receptor antagonists for 30-60 minutes.
-
Drug Treatment:
-
Aspirate the media and replace it with serum-free media containing different concentrations of this compound.
-
Include wells for vehicle control, forskolin control, and IBMX control.
-
Incubate for the desired time period (e.g., 15-30 minutes). This should be optimized in a time-course experiment.
-
-
Cell Lysis: Aspirate the media and lyse the cells according to the cAMP assay kit manufacturer's instructions. This step usually involves adding a lysis buffer and incubating for a short period.
-
cAMP Measurement: Perform the cAMP competitive immunoassay as per the kit's protocol. This typically involves adding the cell lysate to a plate pre-coated with a cAMP antibody, followed by the addition of a labeled cAMP conjugate and a substrate for detection.
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Normalize the data to the vehicle control and express the results as fold-change in cAMP levels.
-
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed increase in cAMP is due to this compound's inhibition of PDEs and not its other activities?
A1: This is a critical question when working with a multi-target drug. To differentiate these effects, a multi-pronged approach is recommended:
-
Use Receptor Antagonists: As detailed in the troubleshooting guide, pre-treating your cells with specific antagonists for the H1-histamine and alpha-1 adrenergic receptors will block this compound's effects on these targets, isolating its impact on PDEs.
-
Compare with Selective PDE Inhibitors: Run parallel experiments with selective inhibitors for PDE3 and PDE4. If the effect of this compound on cAMP levels is similar to the combined effect of these selective inhibitors, it provides strong evidence for a PDE-mediated mechanism.
-
Cell Lines with Varied Receptor Expression: Utilize cell lines that endogenously express different levels of the H1-histamine or alpha-1 adrenergic receptors. If the magnitude of this compound-induced cAMP increase is independent of the expression of these receptors, it points towards a PDE-mediated effect.
Q2: What are the key downstream effectors of cAMP signaling that I should investigate to confirm the functional consequences of this compound treatment?
A2: The primary downstream effector of cAMP is Protein Kinase A (PKA). Therefore, assessing PKA activity and the phosphorylation of its substrates is a crucial step. Key downstream readouts include:
-
PKA Activity Assays: Commercially available kits can directly measure PKA activity in cell lysates.
-
Phospho-CREB Levels: cAMP response element-binding protein (CREB) is a well-known PKA substrate. Measuring the phosphorylation of CREB at Serine 133 via Western blotting or ELISA is a common method to assess PKA activation.[7]
-
Gene Expression Analysis: Activated CREB regulates the transcription of genes containing a cAMP response element (CRE) in their promoters. Using qPCR to measure the mRNA levels of known CRE-regulated genes can provide a functional readout of the cAMP signaling pathway.
-
Phosphoproteomics: For a more global view, phosphoproteomic analysis can identify a broader range of PKA substrates that are phosphorylated in response to this compound treatment.[8]
Q3: Are there any known off-target effects of this compound that could indirectly influence my cAMP measurements?
A3: Besides its primary targets (PDEs, H1 and alpha-1 receptors), this compound has been reported to have other cellular effects, such as inhibiting calcium influx.[9] Changes in intracellular calcium can indirectly influence adenylyl cyclase activity and, consequently, cAMP levels. To account for this:
-
Measure Intracellular Calcium: Perform calcium imaging or use calcium-sensitive dyes to determine if this compound alters calcium dynamics in your experimental system at the concentrations used.
-
Use Calcium Chelators: If an effect on calcium is observed, experiments can be conducted in the presence of intracellular calcium chelators (e.g., BAPTA-AM) to minimize the indirect effects of calcium on cAMP signaling.
Q4: What is the recommended concentration range for this compound in cell-based signaling studies?
A4: The effective concentration of this compound will vary depending on the cell type and the specific endpoint being measured. Based on its IC50 values for PDE inhibition, a starting concentration range of 1 µM to 100 µM is often used in in vitro studies. However, it is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration. Always consider the potential for off-target effects at higher concentrations.
Visualizations
Caption: this compound's primary impact on the cAMP signaling pathway.
Caption: Recommended experimental workflow for studying this compound's effects.
Caption: Logical relationship of this compound's multi-target actions.
References
- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Fenspiride Technical Support Center: Maintaining Compound Integrity in Research Settings
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling fenspiride to ensure its integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound hydrochloride powder?
A1: For long-term storage and to maintain compound integrity, this compound hydrochloride powder should be stored at -20°C for up to three years.[1] It is crucial to keep the compound in a tightly sealed container to protect it from moisture and light.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: this compound solutions should be stored at -80°C for a maximum of one year to ensure stability.[1] It is advisable to prepare aliquots of the solution to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity.
Q3: What solvents are recommended for dissolving this compound hydrochloride?
A3: this compound hydrochloride is soluble in DMSO (Dimethyl sulfoxide) and water. Sonication is recommended to aid dissolution.[1] It has poor solubility in ethanol.[1]
Q4: Are there any known chemical incompatibilities with this compound?
A4: Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2] Contact with these substances can lead to degradation of the compound.
Q5: My this compound powder has changed color. Is it still usable?
A5: A color change in the powder could indicate degradation or contamination. It is recommended to assess the purity of the compound using a suitable analytical method, such as HPLC, before proceeding with experiments. If you have concerns, it is best to use a fresh batch of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Perform a purity check using the stability-indicating HPLC method detailed below. |
| Inaccurate solution concentration. | Re-prepare the this compound solution, ensuring complete dissolution with the aid of sonication if necessary. Verify the concentration using a validated analytical method. | |
| Precipitation in this compound solution | Exceeded solubility limit or temperature fluctuations. | Ensure the concentration is within the known solubility limits for the chosen solvent. If precipitation occurs upon cooling, gently warm the solution and sonicate before use. For long-term storage, consider if the storage temperature is appropriate. |
| Unexpected peaks in chromatogram | Presence of degradation products. | This compound is known to degrade in acidic, basic, and oxidative conditions.[3][4][5] Review your experimental procedures to eliminate exposure to incompatible substances. The primary degradation products to look for are this compound N-oxide (FNO) and 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP).[4][5] |
This compound Stability Data
The following table summarizes the degradation of this compound hydrochloride under various stress conditions. This data is essential for understanding the compound's stability profile and for designing experiments that minimize degradation.
| Stress Condition | Description | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 5N HCl at 80°C for 24 hours | 20.96% | Impurity-A (unspecified) |
| Alkaline Hydrolysis | 1N NaOH at 80°C for 5 minutes | Not specified, but degradation confirmed | FNO, PHAP |
| Oxidative Stress | Not specified | Degradation confirmed | FNO, PHAP |
| Thermal Stress | Not specified | No degradation observed | - |
| Photolytic Stress | Not specified | No degradation observed | - |
| Humidity Stress | Not specified | No degradation observed | - |
Experimental Protocols
Stability-Indicating HPLC Method for this compound Hydrochloride
This method is designed to separate this compound from its potential degradation products, allowing for an accurate assessment of its purity and stability.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a UV detector.
-
Column: Thermo Hypersil Gold Aq C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A dual-gradient system is employed:
-
Solution S1: 0.05 M sodium phosphate monobasic, pH 4.5.
-
Solution S2: A mixture of 0.05 M sodium phosphate monobasic (pH 2.9), acetonitrile, and methanol.
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Run Time: 20 minutes.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare your this compound sample in the mobile phase to a similar concentration as the standard stock solution.
3. Chromatographic Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the peak areas for this compound and any degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining in the sample by comparing its peak area to that of the standard.
-
Identify and quantify any degradation products by comparing their retention times with those of known degradation product standards, if available.
This compound Signaling Pathways
This compound exerts its pharmacological effects primarily through the antagonism of H1 histamine receptors and alpha-1 adrenergic receptors. Both of these are G-protein coupled receptors that, upon activation, initiate a signaling cascade through Gq/11 proteins.
Caption: this compound's antagonism of H1 and α1 receptors inhibits Gq/11 signaling.
This diagram illustrates how this compound blocks the binding of histamine and adrenaline to their respective Gq/11-coupled receptors, thereby inhibiting the downstream signaling cascade that leads to the release of pro-inflammatory mediators.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines the steps for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
Caption: Workflow for this compound forced degradation study.
References
Validation & Comparative
Fenspiride's Anti-Inflammatory Profile: A Comparative Analysis of its Effects on Inflammatory Mediators
For Researchers, Scientists, and Drug Development Professionals
Fenspiride, a non-steroidal anti-inflammatory drug (NSAID) with additional bronchodilator properties, has demonstrated a multi-faceted mechanism of action targeting various pathways in the inflammatory cascade. This guide provides a comprehensive comparison of this compound's effects on different inflammatory mediators, supported by available experimental data. While this compound has been withdrawn from the market in some countries due to safety concerns, understanding its pharmacological profile remains valuable for the development of new anti-inflammatory therapeutics.
Comparative Efficacy of this compound on Key Inflammatory Mediators
This compound exerts its anti-inflammatory effects by modulating a range of crucial mediators, including cytokines, arachidonic acid metabolites, and histamine. The following tables summarize the available quantitative data on its efficacy.
| Mediator | Effect | Cell/Animal Model | Quantitative Data | Citation |
| Cytokines | ||||
| Tumor Necrosis Factor-α (TNF-α) | Inhibition of release | Endotoxin-stimulated macrophages | Dose-dependent inhibition | [1] |
| Tumor Necrosis Factor (TNF) | Reduction of serum concentration | Guinea-pigs with endotoxemia | Reduced from 4.2 ± 0.9 ng/ml to 2.3 ± 0.5 ng/ml (P < 0.05) with 60 mg/kg oral this compound | [2] |
| Tumor Necrosis Factor (TNF) | Reduction in bronchoalveolar lavage fluid (BALF) | Guinea-pigs with endotoxemia | Reduced from 55.7 ± 20 ng/ml to 19.7 ± 7.5 ng/ml (P < 0.05) with 60 mg/kg oral this compound | [2] |
| Interleukin-8 (IL-8) | Reduction in sputum | Patients with chronic bronchitis (in combination with ipratropium bromide) | Reduced from 311.94 ng/L to 122.02 ng/L (p = 0.027) | [3] |
| Arachidonic Acid Metabolites | ||||
| Thromboxane B2 | Reduction of release | Alveolar macrophages from endotoxemic guinea-pigs | Reduced from 1551.5 ± 183.7 pg/µg protein to 771.5 ± 237.5 pg/µg protein (P < 0.05) | [2] |
| Leukotriene C4 | Reduction of release | Alveolar macrophages from endotoxemic guinea-pigs | Reduced from 12.6 ± 4.9 pg/µg protein to 3.6 ± 0.9 pg/µg protein (P < 0.05) | [2] |
| Arachidonic Acid | Inhibition of release | Human lung epithelial cell line (histamine-induced) | Abolished both initial and sustained release at 10⁻⁵ M | [4] |
| Other Mediators & Pathways | ||||
| Na+-H+ antiport activation | Inhibition | Rat alveolar macrophages | IC50 = 3.1 ± 1.9 nM (fMLP-induced) | [1] |
| Na+-H+ antiport activation | Inhibition | Rat alveolar macrophages | IC50 = 9.2 ± 3.1 nM (PMA-induced) | [1] |
| Phosphodiesterase 3 (PDE3) | Inhibition | -log IC50 = 3.44 | [5] | |
| Phosphodiesterase 4 (PDE4) | Inhibition | -log IC50 = 4.16 | [5] | |
| Phosphodiesterase 5 (PDE5) | Inhibition | -log IC50 ≈ 3.8 | [5] | |
| Histamine H1 Receptor | Antagonism | This compound is an antagonist of the H1-histamine receptor. | [5] | |
| Neutrophil Migration | Inhibition | Rat model of endotoxin-induced inflammation | Inhibited by oral administration of 60-200 mg/kg | [1] |
Comparison with Other Anti-Inflammatory Drugs
| Drug Class | Comparison Drug | Finding | Citation |
| Corticosteroids | Beclomethasone | In patients with stage 2 COPD, adjunctive this compound therapy was superior to inhaled beclomethasone in improving clinical signs and symptoms.[6] | [6] |
| Prednisolone | In patients with exacerbations of COPD, this compound had equivalent efficacy to systemic corticosteroids.[6] | [6] | |
| Bronchodilators | Ipratropium Bromide | Combined therapy of this compound and ipratropium bromide showed greater efficacy in reducing symptoms and improving lung function in chronic bronchitis patients compared to ipratropium bromide alone.[3] | [3] |
| NSAIDs | Bute | The anti-inflammatory effect of this compound is stronger than bute. | [1] |
Signaling Pathways and Mechanisms of Action
This compound's anti-inflammatory effects are mediated through its interaction with several key signaling pathways.
Caption: this compound's multifaceted anti-inflammatory mechanism.
Experimental Protocols
Measurement of Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-8) in the lung fluid following inflammatory challenge and treatment with this compound.
Methodology:
-
Animal Model: Guinea pigs or mice are often used. Inflammation is induced by intratracheal or intravenous administration of an inflammatory agent like lipopolysaccharide (LPS).
-
Treatment: this compound is administered orally or via other appropriate routes at varying doses prior to or after the inflammatory challenge. A control group receives a vehicle.
-
BALF Collection: At a specified time point after the challenge, the animals are euthanized, and the lungs are lavaged with a sterile saline solution through a tracheal cannula. The collected fluid is the BALF.
-
Sample Processing: The BALF is centrifuged to pellet cells. The supernatant is collected and stored at -80°C until analysis.
-
Cytokine Quantification: The concentrations of TNF-α and IL-8 in the BALF supernatant are determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. The optical density is measured using a microplate reader, and cytokine concentrations are calculated from a standard curve.
Caption: Workflow for BALF cytokine analysis.
Neutrophil Migration (Chemotaxis) Assay
Objective: To assess the in vitro effect of this compound on the directed migration of neutrophils towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Chemotaxis Chamber Setup: A Boyden chamber or a similar microfluidic device with a porous membrane separating two compartments is used.
-
Assay Procedure:
-
A chemoattractant (e.g., fMLP, IL-8) is placed in the lower chamber.
-
Isolated neutrophils, pre-incubated with different concentrations of this compound or a vehicle control, are added to the upper chamber.
-
-
Incubation: The chamber is incubated for a specific period (e.g., 1-2 hours) at 37°C to allow neutrophils to migrate through the pores towards the chemoattractant.
-
Quantification of Migration: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence intensity.
-
Data Analysis: The percentage of inhibition of migration by this compound is calculated by comparing the number of migrated cells in the this compound-treated groups to the vehicle control group.
Caption: Workflow for neutrophil chemotaxis assay.
Measurement of Arachidonic Acid Metabolites
Objective: To determine the effect of this compound on the production of prostaglandins and leukotrienes from inflammatory cells.
Methodology:
-
Cell Culture: Macrophages or other relevant inflammatory cells are cultured in vitro.
-
Cell Stimulation: The cells are stimulated with an inflammatory agent (e.g., LPS, calcium ionophore A23187) to induce the release of arachidonic acid and its subsequent metabolism.
-
This compound Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control before stimulation.
-
Sample Collection: After a specific incubation time, the cell culture supernatant is collected.
-
Metabolite Quantification: The levels of specific prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4, LTC4) in the supernatant are measured using highly sensitive techniques such as:
-
Enzyme Immunoassay (EIA) or ELISA: Using specific antibodies for each metabolite.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more precise and comprehensive profiling of multiple metabolites.
-
-
Data Analysis: The inhibition of the production of each metabolite by this compound is calculated relative to the vehicle-treated control.
Caption: this compound's inhibition of the arachidonic acid cascade.
References
- 1. This compound: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
Replicating Fenspiride's Inhibition of Tachykinin Release: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of fenspiride and alternative tachykinin release inhibitors. It summarizes key experimental data, details methodologies for pivotal studies, and visually represents the underlying biological pathways and experimental workflows.
This compound, a non-steroidal anti-inflammatory drug with bronchodilator properties, has been shown to inhibit the release of tachykinins, such as Substance P (SP) and Neurokinin A (NKA), from sensory nerve endings. This mechanism is believed to contribute to its therapeutic effects in respiratory diseases. This guide offers a framework for replicating and expanding upon these findings by comparing this compound's activity with that of selective tachykinin receptor antagonists.
Comparative Efficacy of Tachykinin Inhibition
The following tables summarize the quantitative data on the inhibitory effects of this compound and alternative compounds on tachykinin-mediated responses. It is important to note that while this compound is believed to act at a prejunctional level to reduce tachykinin release, the primary mechanism of the alternatives listed is the blockade of tachykinin receptors (postjunctional action).
Table 1: Inhibitory Effects of this compound on Tachykinin-Mediated Responses
| Compound | Model System | Stimulus | Measured Response | This compound Concentration | Inhibition | Citation |
| This compound | Guinea-pig isolated main bronchus | Electrical Field Stimulation (EFS) | Non-adrenergic, non-cholinergic (NANC) contraction | 10⁻⁶ to 10⁻⁴ M | Inhibition of the NANC component | [1] |
| This compound | Guinea-pig perfused lung | Low pH | Calcitonin gene-related peptide (CGRP) release | Not specified | Inhibited | [1] |
| This compound | Ferret trachea in vitro | Electrical stimulation | Tachykininergic mucus secretion | 1 mM | 85% | [2] |
| This compound | Guinea-pig isolated main bronchus | Exogenously added Substance P or [Nle¹⁰]-NKA(4-10) | Contraction | > 10⁻³ M | Significant effect | [1] |
Table 2: Efficacy of Tachykinin Receptor Antagonists
| Compound | Target Receptor | Model System | Measured Response | Potency (pKB, pIC₅₀, or ED₅₀) | Citation |
| Nepadutant | NK₂ | Human isolated ileum, colon, and urinary bladder | Neurokinin A-induced contractions | pKB = 8.3 (ileum and colon), 8.5 (bladder) | [3] |
| Saredutant (SR 48968) | NK₂ | Asthmatic patients | Neurokinin A-induced bronchoconstriction | Significant inhibition at 100 mg oral dose | [4] |
| CP-96,345 | NK₁ | Rat | Mustard oil-induced plasma extravasation | ED₅₀ = 10 µmol/kg (oral) | [5] |
| CP-96,345 | Guinea-pig ileum | Substance P-induced contraction | pIC₅₀ = 7.8 | [6] |
Experimental Protocols
To facilitate the replication of these studies, detailed methodologies for key experiments are provided below.
Electrical Field Stimulation (EFS) of Guinea-Pig Isolated Main Bronchus
This in vitro method is used to induce neurally mediated contractions of airway smooth muscle, allowing for the study of prejunctional and postjunctional drug effects.
Protocol:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs (250-350 g) are euthanized. The main bronchi are dissected free of surrounding tissue and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Drug Incubation: The bronchial preparations are incubated in the presence of indomethacin (10⁻⁶ M) and propranolol (10⁻⁶ M) to block the synthesis of prostaglandins and to prevent adrenergic effects, respectively.
-
Stimulation: Transmural stimulation is delivered via two platinum electrodes placed parallel to the tissue. Stimulation parameters are typically set to 30 V, 1 ms pulse duration, for 15 seconds at varying frequencies (e.g., 1, 3, 10, and 30 Hz).[7]
-
Measurement of Contraction: Isometric tension of the bronchial smooth muscle is measured using a force transducer. The response to EFS typically consists of an initial rapid cholinergic contraction followed by a slower, long-lasting non-adrenergic, non-cholinergic (NANC) contraction, which is attributed to the release of tachykinins.[1]
-
Data Analysis: The effect of this compound or other compounds is assessed by comparing the amplitude of the NANC contraction in the presence and absence of the drug.
Measurement of Neuropeptide Release in Perfused Guinea-Pig Lung
This ex vivo technique allows for the direct measurement of neuropeptides released from sensory nerve endings in the airways.
Protocol:
-
Lung Perfusion: Lungs are isolated from euthanized guinea pigs and perfused via the pulmonary artery with a physiological salt solution containing peptidase inhibitors (e.g., thiorphan, bestatin, and captopril, 1 µM each) to prevent the degradation of released neuropeptides.[6] The perfusate is collected in fractions.
-
Stimulation: Tachykinin release is induced by various stimuli, such as perfusion with a low pH solution or capsaicin.
-
Sample Collection and Analysis: The perfusate fractions are collected, and the concentration of tachykinins (e.g., Substance P, Neurokinin A) or other neuropeptides like Calcitonin Gene-Related Peptide (CGRP) is quantified using sensitive immunoassays (e.g., radioimmunoassay - RIA or enzyme-linked immunosorbent assay - ELISA).[1][8]
-
Data Analysis: The amount of neuropeptide released in response to the stimulus is compared between control and drug-treated conditions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of tachykinin release and action.
Caption: Experimental workflow for EFS of isolated bronchus.
References
- 1. Pre- and postjunctional inhibitory effects of this compound on guinea-pig bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nepadutant at tachykinin NK(2) receptors in human intestine and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CP-96,345, a non-peptide antagonist of substance P: I. Effects on the actions mediated by substance P and related tachykinins on the guinea-pig ileum and rabbit jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachykinin receptors mediating non-cholinergic contraction of the guinea-pig isolated main bronchus in response to field stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tachykinin recovery during postmortem bronchoconstriction in guinea pig lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenspiride vs. Placebo for Bronchial Infections: A Comparative Review for Researchers
Important Note for Researchers and Drug Development Professionals: The marketing authorizations for fenspiride-containing medicines have been withdrawn in the European Union and other regions due to the risk of serious heart rhythm problems (QT prolongation and Torsades de Pointes).[1][2][3][4] This guide is intended for historical and research purposes only, providing a comparative analysis of its previously studied efficacy against its ultimate safety profile that led to its market removal. It is not an endorsement for clinical use.
Introduction
This compound is an oxazolidinone spiro compound that was used for the treatment of various respiratory diseases due to its purported anti-inflammatory and bronchodilator effects.[5] Its mechanism of action was thought to involve inhibition of histamine H1 receptors, modulation of arachidonic acid metabolism, and other anti-inflammatory pathways.[6][7][8] This review provides a comparative analysis of the efficacy of this compound versus placebo in reducing symptoms associated with bronchial infections, based on available clinical trial data.
Efficacy in Chronic Bronchitis and COPD
Placebo-controlled studies in patients with chronic bronchitis and chronic obstructive pulmonary disease (COPD) suggested that this compound had a modest effect on reducing the frequency and duration of exacerbations.
Quantitative Analysis of Clinical Endpoints
| Clinical Endpoint | This compound Group | Placebo Group | p-value | Study Population |
| Number of Exacerbations | 0.53 episodes | 1.12 episodes | p = 0.038 | Patients with chronic bronchitis over a 6-month period.[6] |
| Mean Duration of Exacerbation | 3.3 days | 7.3 days | p = 0.034 | Patients with chronic bronchitis over a 6-month period.[6] |
| Symptom-Free at Day 11 | 28% | 0% | p = 0.04 | COPD patients with bronchial superinfection receiving antibiotics.[9] |
| Return to Normal Lung Auscultation at Day 11 | 83% | 47% | p = 0.05 | COPD patients with bronchial superinfection receiving antibiotics.[9] |
| Resolution of Cough at Day 11 | 44% | 16% | Not Significant | COPD patients with bronchial superinfection receiving antibiotics.[9] |
| Resolution of Expectoration at Day 11 | 39% | 32% | Not Significant | COPD patients with bronchial superinfection receiving antibiotics.[9] |
Efficacy in Acute Bronchitis
While placebo-controlled data for acute bronchitis is limited, one open-label study involving 597 patients reported a complete relief of symptoms in 24% of patients after 7 days and 87% after 14 days of this compound treatment.[6] However, without a placebo arm, the true effect size of this compound in this indication is difficult to ascertain.
Experimental Protocols
Study on Chronic Bronchitis Exacerbations
-
Study Design: A randomized, multicenter, placebo-controlled study.[6]
-
Participants: 157 patients (89 females, 68 males) aged 20-74 with chronic bronchitis.[6]
-
Intervention: this compound at a dose of 160 mg/day or a placebo for 6 months.[6]
-
Outcome Measures: The primary endpoints were the number of exacerbations and the time to the first exacerbation. Secondary endpoints included changes in sputum quality and quantity, cough intensity, dyspnea, and bronchospasm.[6]
Study on COPD with Bronchial Superinfection
-
Study Design: A preliminary randomized, placebo-controlled, double-blind study conducted in 7 centers.[9]
-
Participants: 39 patients with COPD and a bronchial infection, defined by at least two of the three Anthonisen criteria.[9]
-
Intervention: All patients received amoxicillin plus clavulanic acid. The this compound group (n=19) received this compound 80 mg three times daily for 30 days, while the placebo group (n=20) received a placebo.[9]
-
Outcome Measures: The primary outcome was a composite clinical score that included expectoration, cough, and auscultation findings.[9]
Safety Profile and Withdrawal from Market
The primary reason for the withdrawal of this compound was its association with an increased risk of QT interval prolongation and Torsades de Pointes, a life-threatening cardiac arrhythmia.[1][2][3][4] Nonclinical studies, including hERG channel binding assays, confirmed the potential of this compound to cause these cardiac issues.[1][2] The European Medicines Agency's (EMA) Pharmacovigilance Risk Assessment Committee (PRAC) concluded that given the use of this compound for symptomatic treatment of non-serious conditions like cough, its benefit-risk balance was negative.[1][2][4]
Reported adverse reactions in clinical trials were generally mild and included vertigo, nausea, somnolence, and palpitations.[6] In one study, 4.3% of patients experienced adverse reactions, leading to discontinuation in some cases.[6]
Visualizing the Data and Processes
Experimental Workflow for a this compound vs. Placebo Clinical Trial
Caption: A typical workflow for a randomized, placebo-controlled clinical trial of this compound.
Postulated Anti-Inflammatory Signaling Pathway of this compound
References
- 1. [Efficacy and tolerance of this compound in adult patients with acute respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of supplemental anti-inflammatory therapy with this compound in chronic obstructive and nonobstructive bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [The effect of this compound on the number of exacerbations and the time of first exacerbation in patients with chronic bronchitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound in patients with acute bronchitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Experience in treating patients with chronic obstructive bronchitis with fenspirid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Evaluation and symptomatic treatment of surinfectious exacerbations of COPD: preliminary study of antibiotic treatment combined with this compound (Pneumorel 80mg) versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrospective Comparative Analysis of Fenspiride's Efficacy in Mild (GOLD I) versus Moderate (GOLD II) COPD
Important Note on Market Status: Fenspiride has been withdrawn from the market in the European Union and other regions due to the risk of serious heart rhythm problems, specifically QT prolongation and torsades de pointes.[1][2][3][4][5] This guide is intended for retrospective analysis and research purposes only and does not constitute a recommendation for clinical use.
This document provides a comparative analysis of the historical data on the efficacy of this compound in patients with Chronic Obstructive Pulmonary Disease (COPD) at GOLD I (mild) and GOLD II (moderate) stages. This compound, a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties, was investigated for its potential to alleviate symptoms and improve lung function in COPD.[6][7]
Comparative Efficacy: GOLD I vs. GOLD II
Clinical studies suggest that this compound's therapeutic benefits may differ between the early and more advanced stages of stable COPD. The available data indicates a potentially greater clinical improvement in patients with GOLD I COPD compared to those with GOLD II COPD.[1][8]
Table 1: Summary of Clinical Outcomes with this compound Treatment
| Outcome Measure | GOLD I COPD Patients | GOLD II COPD Patients | Source |
| Overall Clinical Improvement | More pronounced clinical improvement reported. | Positive clinical effects observed, but potentially to a lesser extent than in GOLD I. | [1][8] |
| Symptom Reduction (Cough, Sputum, Dyspnea) | Significant reduction in key symptoms. One study noted a 2.5-fold decrease in cough, an 8-fold decrease in sputum, and a 4-fold decrease in dyspnea in stage 1. | Significant reductions in symptoms were also observed. One study noted this compound was superior to beclomethasone in stage 2. | [9] |
| Pulmonary Function (FEV1) | Improvement in FEV1 observed. | Improvement in FEV1 observed. | [10][11] |
| Exercise Tolerance | Increased exercise tolerance. | Increased exercise tolerance. | [10][12][13] |
| Quality of Life | Significant improvement in quality of life. | Significant improvement in quality of life. | [8][12][13] |
Note: The quantitative data presented is based on the available information from published abstracts. A direct head-to-head comparison with specific numerical data from a single study is limited.
Experimental Protocols
The clinical trials assessing the efficacy of this compound in COPD generally followed a randomized controlled design. Below is a generalized summary of the methodologies employed in these studies.
Table 2: Generalized Experimental Protocol
| Parameter | Description |
| Study Design | Randomized, controlled trials, some double-blind and placebo-controlled.[14] |
| Patient Population | Patients diagnosed with stable COPD, categorized by GOLD stages I and II. |
| Intervention | This compound administered orally, typically at a dosage of 80 mg twice daily, for a duration ranging from 3 to 6 months.[11] |
| Control Groups | Placebo or other standard COPD treatments such as beta2-agonists or inhaled corticosteroids (e.g., beclomethasone).[9][14] |
| Primary Endpoints | - Change in clinical symptoms (cough, sputum production, dyspnea) evaluated using validated scales.- Improvement in lung function parameters (FEV1, FVC). |
| Secondary Endpoints | - Change in exercise tolerance, often measured by the 6-minute walking test.- Improvement in quality of life, assessed using questionnaires like the WHOQOL-100.[13]- Changes in inflammatory markers (e.g., TNF-α, IL-1β, IL-8).[11] |
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects in COPD were attributed to its dual anti-inflammatory and bronchodilator properties. Its mechanism is multifactorial and not fully elucidated but is believed to involve the modulation of several signaling pathways.
The proposed mechanisms include:
-
Anti-inflammatory Effects: Inhibition of the production of pro-inflammatory mediators such as cytokines (TNF-α, IL-1β, IL-8) and arachidonic acid metabolites (leukotrienes).[7][11] This is thought to occur through the inhibition of phospholipase A2.[7] this compound may also limit the production of free radicals.[15]
-
Bronchodilator Effects: this compound is suggested to have a relaxing effect on bronchial smooth muscle. This may be mediated by the inhibition of phosphodiesterase type IV and V, leading to increased intracellular cyclic AMP and GMP.[16] It also exhibits antihistaminic properties by blocking H1 receptors and has been shown to interact with capsaicin-sensitive C-fibers, which may prevent neurogenic inflammation.[6][15]
Caption: Proposed mechanism of action of this compound in COPD.
Conclusion
Based on a retrospective analysis of available clinical data, this compound demonstrated efficacy in improving clinical symptoms, lung function, and quality of life in patients with both GOLD I and GOLD II COPD. However, some evidence suggests that the clinical benefits might be more pronounced in the earlier, milder stage of the disease (GOLD I). The drug's multifactorial mechanism, targeting both inflammation and bronchoconstriction, provided a rationale for its use in a disease with complex pathophysiology like COPD. It is crucial to reiterate that this compound is no longer a treatment option due to significant safety concerns. This information is for academic and research purposes to understand the historical development of COPD pharmacotherapy and to inform future drug development in this area.
References
- 1. [The effectiveness of this compound in the treatment of patients with chronic obstructive pulmonary disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.usmf.md [repository.usmf.md]
- 3. [Clinicofunctional condition and quality of life in patients with chronic obstructive pulmonary disease before and after outpatient treatment with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on Bronchial Smooth Muscle of Rats with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. [ENT inflammation and importance of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of this compound with beclomethasone as adjunctive anti-inflammatory treatment in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GOLD Stage and Treatment in COPD: A 500 Patient Point Prevalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of GOLD 2019 and 2023 recommendations to contemporaneous real-world inhaler treatment patterns for chronic obstructive pulmonary disease management in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of this compound, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differences in outcomes between GOLD groups in patients with COPD in the TIOSPIR® trial - PMC [pmc.ncbi.nlm.nih.gov]
Investigating safer therapeutic alternatives to fenspiride with similar mechanisms
Fenspiride, a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties, was withdrawn from the European market due to the significant risk of serious cardiac rhythm disturbances, specifically QT interval prolongation and Torsades de Pointes.[1] This guide provides a comparative analysis of safer therapeutic alternatives that exhibit similar mechanisms of action, focusing on their pharmacological profiles, efficacy, and cardiovascular safety. The information presented is intended for researchers, scientists, and drug development professionals.
This compound's therapeutic effects were attributed to a multifaceted mechanism of action, including antagonism of H1 histamine receptors, inhibition of phosphodiesterase (PDE) IV and V, and modulation of inflammatory mediator release.[2][3][4] The alternatives discussed below share some of these key pharmacological actions, offering potentially safer options for the management of inflammatory airway diseases.
Potential Therapeutic Alternatives
This guide focuses on three promising alternatives:
-
Roflumilast: A selective phosphodiesterase-4 (PDE4) inhibitor.
-
Montelukast: A cysteinyl leukotriene receptor antagonist.
-
Inhaled Corticosteroid (ICS) and Long-Acting β2-Agonist (LABA) Combination Therapy: A cornerstone of treatment for asthma and chronic obstructive pulmonary disease (COPD).
Comparative Efficacy and Safety
The following tables summarize the key characteristics and available quantitative data for this compound and its potential alternatives.
Table 1: Mechanism of Action and Therapeutic Use
| Drug Class | Primary Mechanism of Action | Key Therapeutic Uses |
| This compound (Withdrawn) | H1 histamine receptor antagonist, PDE4 & PDE5 inhibitor, anti-inflammatory | Formerly used for respiratory tract inflammation (e.g., rhinopharyngitis, laryngitis, bronchitis), and as maintenance for asthma.[5][6][7] |
| Roflumilast | Selective PDE4 inhibitor, leading to increased intracellular cAMP and subsequent anti-inflammatory effects.[8][9] | Reduction of exacerbations in severe COPD associated with chronic bronchitis and a history of exacerbations.[8] |
| Montelukast | Selective cysteinyl leukotriene receptor (CysLT1) antagonist, blocking the pro-inflammatory and bronchoconstrictive effects of leukotriene D4.[10][11][12] | Chronic asthma, prophylaxis of exercise-induced bronchoconstriction, and relief of allergic rhinitis symptoms.[10] |
| ICS/LABA Combination | ICS: Anti-inflammatory (genomic effects on inflammatory gene expression). LABA: Bronchodilator (smooth muscle relaxation via β2-adrenergic receptor agonism).[3][13] | Maintenance treatment of asthma and COPD.[3][14][15] |
Table 2: Comparative Cardiovascular Safety Profile
| Drug/Drug Class | Known Cardiovascular Risks | Supporting Evidence |
| This compound (Withdrawn) | High risk of QT prolongation and Torsades de Pointes. | Withdrawal from the market was based on case reports and nonclinical studies showing proarrhythmic potential.[1] |
| Roflumilast | Generally considered to have a favorable cardiovascular safety profile. | Pooled analysis of clinical trials showed a lower rate of major adverse cardiovascular events (MACEs) with roflumilast compared to placebo in COPD patients.[2][16] Some studies suggest potential cardiovascular protective effects.[17] |
| Montelukast | No established significant cardiovascular risks. | Observational studies suggest a potential for a reduced risk of incident and recurrent cardiovascular events.[18][19][20][21] |
| ICS/LABA Combination | Generally considered safe from a cardiovascular perspective. | Systematic reviews and large clinical trials have not found a significant increase in cardiovascular adverse events with LABA-ICS combinations in asthma and COPD patients.[4][5][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
Roflumilast: Assessing Anti-Inflammatory Effects in COPD
Objective: To evaluate the effect of roflumilast on sputum inflammatory cells in patients with COPD.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with moderate-to-severe COPD.
-
Intervention: Roflumilast (500 µg once daily) or placebo for 4 weeks.
-
Sputum Induction and Processing:
-
Sputum is induced using inhaled hypertonic saline (3%, 4%, and 5% for 7 minutes each).
-
Sputum plugs are selected and treated with dithiothreitol (DTT) to disperse the mucus.
-
Total cell counts are performed, and cytospins are prepared.
-
-
Cell Differentiation: Slides are stained with May-Grünwald Giemsa, and differential cell counts (neutrophils, eosinophils, macrophages, lymphocytes) are performed by counting at least 400 non-squamous cells.
-
Statistical Analysis: Changes in sputum cell counts from baseline to week 4 are compared between the roflumilast and placebo groups using an analysis of covariance (ANCOVA).
Key Findings: In a study with COPD patients, roflumilast reduced sputum neutrophils by 31% and eosinophils by 42%.[8]
Montelukast: Evaluating Efficacy in Exercise-Induced Bronchoconstriction (EIB)
Objective: To assess the protective effect of montelukast against EIB in asthmatic patients.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Patient Population: Patients with a documented history of asthma and EIB (≥20% fall in FEV1 post-exercise).
-
Intervention: A single oral dose of montelukast (10 mg) or placebo administered 2 hours before the exercise challenge.
-
Exercise Challenge:
-
Patients perform standardized exercise on a treadmill or cycle ergometer for 6-8 minutes, achieving at least 85% of their predicted maximum heart rate.
-
Ambient air is maintained at a standardized temperature and humidity.
-
-
Spirometry: Forced expiratory volume in one second (FEV1) is measured before exercise and at 5, 10, 15, 30, and 60 minutes post-exercise.
-
Primary Endpoint: The maximum percent fall in FEV1 from the pre-exercise baseline.
-
Statistical Analysis: The maximum percent fall in FEV1 after montelukast and placebo are compared using a paired t-test or Wilcoxon signed-rank test.
Key Findings: In a crossover study, montelukast significantly inhibited the early and late-phase bronchoconstriction caused by an antigen challenge.[22] Another study in children with EIB showed that montelukast was effective in preventing the maximum decrease in FEV1 after exercise.[12]
ICS/LABA: Assessing Cardiovascular Safety in a Large-Scale Clinical Trial
Objective: To evaluate the cardiovascular safety of an ICS/LABA combination therapy in patients with COPD and heightened cardiovascular risk.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, parallel-group, event-driven clinical trial (e.g., the SUMMIT study).
-
Patient Population: Patients with moderate COPD and a history of, or risk factors for, cardiovascular disease.
-
Intervention: Patients are randomized to receive an ICS/LABA combination, ICS alone, LABA alone, or placebo.
-
Primary Safety Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, unstable angina, or transient ischemic attack (Major Adverse Cardiovascular Events - MACE).
-
Data Collection: Cardiovascular events are prospectively collected and adjudicated by an independent clinical endpoint committee blinded to treatment assignment.
-
Statistical Analysis: The time to the first MACE is analyzed using a Cox proportional hazards model to compare the risk between treatment groups.
Key Findings: The SUMMIT trial provided robust evidence that an ICS/LABA combination appears to be safe in patients with moderate COPD and heightened cardiovascular risk, with no excess cardiovascular risks observed.[5]
Conclusion
The withdrawal of this compound underscores the critical importance of cardiovascular safety in the development and prescription of drugs for respiratory diseases. Roflumilast, montelukast, and ICS/LABA combination therapies present as viable and safer alternatives, each with a distinct mechanism of action and a substantial body of evidence supporting their efficacy and cardiovascular safety. Roflumilast offers a targeted anti-inflammatory approach through PDE4 inhibition. Montelukast provides an alternative anti-inflammatory pathway by blocking leukotriene receptors. ICS/LABA combinations remain a cornerstone of therapy, effectively addressing both inflammation and bronchoconstriction. The choice of alternative will depend on the specific patient profile, disease phenotype, and treatment goals. Further head-to-head comparative studies would be beneficial to delineate the relative merits of these alternatives in specific patient populations.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Cardiovascular safety in patients receiving roflumilast for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in asthma and COPD treatment: combination therapy with inhaled corticosteroids and long-acting beta 2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular safety of long acting beta agonist-inhaled corticosteroid combination products in adult patients with asthma: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cardiovascular outcomes with an inhaled beta2-agonist/corticosteroid in patients with COPD at high cardiovascular risk | Heart [heart.bmj.com]
- 6. Inhaled Corticosteroids and Risk of Cardiovascular Disease in Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta-Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular safety of long acting beta agonist-inhaled corticosteroid combination products in adult patients with asthma: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 9. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]
- 10. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. dovepress.com [dovepress.com]
- 13. benthamscience.com [benthamscience.com]
- 14. dovepress.com [dovepress.com]
- 15. Combination long-acting β-agonists and inhaled corticosteroids compared with long-acting β-agonists alone in older adults with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Roflumilast: a green signal is yet to come - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Nationwide cohort study of the leukotriene receptor antagonist montelukast and incident or recurrent cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Montelukast Use Decreases Cardiovascular Events in Asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Montelukast Use Decreases Cardiovascular Events in Asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
Fenspiride's Cardiac Liability: A Comparative Analysis of In Vitro hERG Blockade and In Vivo Cardiac Events
Fenspiride, a non-steroidal anti-inflammatory drug previously prescribed for respiratory ailments, was withdrawn from the European market due to concerns over its potential to cause serious cardiac adverse events, specifically QT interval prolongation and Torsades de Pointes (TdP). This guide provides a comparative analysis of this compound's cardiac safety profile against several alternative medications, focusing on the correlation between in vitro hERG (human Ether-à-go-go-Related Gene) potassium channel assay results and in vivo cardiac events.
This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of this compound's performance with other therapeutic options, supported by available experimental data.
Executive Summary
This guide presents a comparison of this compound with alternative drugs used for similar indications, including mucolytics, antitussives, and bronchodilators. The available data on their in vitro hERG inhibition and in vivo cardiac safety profiles are summarized to provide a comprehensive overview for risk assessment.
In Vitro hERG Assay Data
The hERG potassium channel plays a crucial role in cardiac repolarization. Inhibition of this channel is a primary mechanism underlying drug-induced QT prolongation. The half-maximal inhibitory concentration (IC50) is a key metric from in vitro hERG assays, with lower values indicating greater potency of channel blockade.
Table 1: In Vitro hERG Inhibition Data for this compound and Alternatives
| Drug | Therapeutic Class | hERG IC50 (µM) | Notes |
| This compound | Anti-inflammatory | Not Publicly Available | Structural features are consistent with hERG channel binders. |
| Dextromethorphan | Antitussive | >30 | Low affinity for the hERG channel. |
| Codeine | Antitussive | Not Publicly Available | Data on direct hERG inhibition is limited. |
| Guaifenesin | Expectorant | Not Publicly Available | Generally considered to have a favorable cardiac safety profile. |
| Ambroxol | Mucolytic | No significant hERG inhibition reported | Studies have focused on sodium and calcium channel interactions. |
| Erdosteine | Mucolytic | Not Publicly Available | Generally considered to have a good safety profile. |
| Salbutamol | Bronchodilator (β2-agonist) | Not Publicly Available | Primary cardiac effects are mediated through β-adrenergic stimulation. |
| Ipratropium | Bronchodilator (Anticholinergic) | Not Publicly Available | Cardiac effects are primarily related to its anticholinergic activity. |
| Theophylline | Bronchodilator (Xanthine) | Not Publicly Available | Cardiac effects are primarily due to phosphodiesterase inhibition and adenosine receptor antagonism. |
Note: The absence of a specific hERG IC50 value in publicly available literature does not necessarily imply a lack of hERG interaction. Regulatory decisions are often based on a comprehensive review of both nonclinical and clinical data.
In Vivo Cardiac Safety Profile
In vivo studies and clinical data provide the ultimate correlation between a drug's pharmacological properties and its real-world cardiac safety. This includes evidence of QT interval prolongation, Torsades de Pointes, and other cardiac arrhythmias.
Table 2: In Vivo Cardiac Safety Profile of this compound and Alternatives
| Drug | QT Prolongation | Torsades de Pointes (TdP) | Other Cardiac Adverse Events |
| This compound | Yes (Reason for market withdrawal) | Yes (Reported cases) | - |
| Dextromethorphan | Possible at high doses/overdose | Rare, primarily in overdose cases | Tachycardia, hypertension at high doses. |
| Codeine | Possible, especially in combination with other QT-prolonging drugs | Rare | Bradycardia, palpitations. |
| Guaifenesin | No significant reports | No significant reports | Generally well-tolerated from a cardiovascular standpoint. |
| Ambroxol | No significant reports | No significant reports | Generally well-tolerated. |
| Erdosteine | No significant reports | No significant reports | Generally well-tolerated. |
| Salbutamol | Possible, though not the primary cardiac effect | Rare | Tachycardia, palpitations, and potential for hypokalemia which can indirectly increase arrhythmia risk. |
| Ipratropium | No direct QT prolongation effect | No significant reports | Increased risk of cardiovascular events (e.g., myocardial infarction, stroke) reported in some observational studies. |
| Theophylline | Possible, especially at toxic concentrations | Rare | Tachycardia, arrhythmias (atrial and ventricular). |
Experimental Protocols
In Vitro hERG Assay (Manual Patch Clamp)
The manual patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension.
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed at physiological temperature (approximately 37°C).
-
A specific voltage protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step to elicit a large "tail current" as channels recover from inactivation.
-
The baseline hERG current is recorded in the absence of the test compound.
-
-
Compound Application: The test compound (e.g., this compound or an alternative) is perfused at increasing concentrations.
-
Data Analysis: The peak tail current is measured at each concentration and compared to the baseline current. The percentage of inhibition is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.
In Vitro hERG Assay Workflow
In Vivo Cardiac Safety Assessment (Telemetry in Conscious Animals)
Telemetry studies in conscious, free-moving animals are a standard method for evaluating the in vivo cardiovascular effects of a drug.
Methodology:
-
Animal Model: Typically, a non-rodent species such as beagle dogs or non-human primates is used.
-
Transmitter Implantation: A telemetry transmitter is surgically implanted to continuously record electrocardiogram (ECG), blood pressure, and heart rate.
-
Acclimatization: Animals are allowed to recover from surgery and acclimate to the study environment.
-
Baseline Data Collection: Baseline cardiovascular data are collected for a sufficient period before drug administration.
-
Drug Administration: The test compound is administered, usually via the intended clinical route, at various dose levels, including therapeutic and supratherapeutic exposures.
-
Data Recording and Analysis: Cardiovascular parameters are continuously recorded post-dose. The QT interval is corrected for heart rate (QTc) using a species-specific formula. Changes in QTc, heart rate, blood pressure, and ECG morphology are analyzed and compared to baseline and vehicle control groups.
In Vivo Cardiac Safety Telemetry Workflow
Signaling Pathway: hERG Blockade and Torsades de Pointes
The inhibition of the hERG potassium channel by drugs like this compound disrupts the normal process of cardiac repolarization. This can lead to a prolongation of the action potential duration, which manifests as a lengthened QT interval on an electrocardiogram. A prolonged QT interval creates an electrophysiological environment susceptible to early afterdepolarizations (EADs), which can trigger the life-threatening arrhythmia, Torsades de Pointes.
Mechanism of this compound-Induced TdP
Conclusion
The case of this compound underscores the critical importance of thorough cardiovascular safety assessment throughout the drug development process. While a specific hERG IC50 value for this compound is not publicly available, the collective evidence from nonclinical studies and post-marketing data was sufficient to warrant its market withdrawal due to the risk of QT prolongation and TdP.
For researchers and clinicians considering alternatives to this compound, a careful evaluation of the cardiac safety profile of each candidate is essential. While many of the alternatives discussed in this guide have a more favorable cardiovascular profile, some, such as salbutamol and theophylline, carry their own well-documented cardiac risks that require careful patient selection and monitoring. Others, like guaifenesin and ambroxol, appear to have a wider safety margin with respect to cardiac adverse events. This comparative guide serves as a valuable resource for making informed decisions in drug development and clinical practice.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for Fenspiride
This guide provides essential safety, operational, and disposal information for the handling of Fenspiride in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and minimize exposure risks.
Hazard Identification and Classification
This compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also suspected of causing reproductive harm and is harmful to aquatic life with long-lasting effects.[3]
GHS Classification:
-
Reproductive Toxicity (Category 2)[3]
-
Hazardous to the aquatic environment, long-term hazard (Category 3)[3]
Signal Word: Warning[1]
Hazard Statements:
-
H312: Harmful in contact with skin.[1]
-
H332: Harmful if inhaled.[1]
-
H361: Suspected of damaging fertility or the unborn child.[3]
-
H412: Harmful to aquatic life with long lasting effects.[3]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant protective gloves. | Prevents skin contact and absorption.[1] Users should consult the glove manufacturer's compatibility data for the specific glove material. |
| Body Protection | Impervious clothing, such as a lab coat.[1] | Protects skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator. | Required when engineering controls are insufficient, when handling large quantities, or when dust formation is likely.[5] Also necessary during spill cleanup.[5] |
Operational Plan: Safe Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] Ensure that a safety shower and an eyewash station are readily accessible.[1]
-
Pre-Handling Preparation: Before handling, ensure all required PPE is correctly worn. Read the Safety Data Sheet (SDS) thoroughly.
-
During Handling:
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[1][5] The recommended storage temperature for long-term stability is -20°C.[5]
Emergency Protocol: Accidental Release Measures
In the event of a spill, follow these steps immediately to mitigate the hazard.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear full personal protective equipment, including respiratory protection, before re-entering the area.[1][5]
-
Containment: Prevent the further spread of the spill. Do not allow the substance to enter drains or water courses.[1][5]
-
Clean-up (Solid Spill):
-
Clean-up (Liquid Spill):
-
Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[1]
-
Place the contaminated absorbent material into a suitable, labeled, and closed container for disposal.
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Do not dispose of with household garbage.[2]
-
Do not allow the product to reach sewage systems or water courses.[2]
-
All disposal activities must be in strict accordance with official local, state, and federal regulations for chemical waste.[1][2]
Quantitative Toxicological Data
The following table summarizes the available acute toxicity data for this compound. No specific experimental protocols for these studies were available in the consulted documentation.
| Toxicity Metric | Value | Species |
| LD50 Oral | 437 mg/kg | Rat[2] |
| LD50 Intraperitoneal | 230 mg/kg | Mouse[2] |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population.
Occupational Exposure Limits (OELs)
Currently, there are no established occupational exposure limit values (OELs) for this compound from regulatory agencies such as OSHA or ACGIH.[1][2] Therefore, exposure should be minimized to the lowest achievable level through the use of engineering controls and personal protective equipment.
Workflow for this compound Spill Response
Caption: Workflow for a safe and effective response to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
